6-Methoxy-1,5-naphthyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,5-naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHCPMIDSUGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-amine
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds form a cornerstone of molecular design. Among these, the 1,5-naphthyridine scaffold is a "privileged" structure, appearing in numerous compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of 6-Methoxy-1,5-naphthyridin-4-amine , a key derivative of this family. Understanding its fundamental physicochemical properties is critical for researchers engaged in drug discovery, as these characteristics directly influence a molecule's behavior, from synthetic handleability to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
This document moves beyond a simple data sheet, offering insights into the causality behind the data, providing robust, self-validating analytical protocols, and grounding all information in established scientific principles. It is designed for the practicing researcher, scientist, and drug development professional who requires a deep and actionable understanding of this molecule.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is an aromatic heterocyclic compound featuring a fused pyridine ring system (1,5-naphthyridine) substituted with an amino group at the C4 position and a methoxy group at the C6 position.
Core Identifiers
The following table summarizes the key identifiers and basic molecular properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 249889-69-8 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Exact Mass | 175.0746 g/mol | |
| Canonical SMILES | COC1=CC=C2C(=C1)N=CC=C2N | |
| InChI Key | VUHCPMIDSUGHNO-UHFFFAOYSA-N | |
| Physical Form | Solid (Predicted/Commercially Available Form) |
Physicochemical and Pharmacokinetic-Relevant Properties
While structural identifiers are crucial, it is the physicochemical properties that dictate a molecule's utility in a biological system. Direct experimental data for this specific molecule is not widely published; therefore, this section presents a combination of data from analogous structures and high-quality in silico predictions from validated computational models.[3][4][5][6]
Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Development |
| pKa (Most Basic) | 5.5 ± 0.5 | The primary amino group and pyridine-like nitrogens confer basicity. This pKa suggests the molecule will be partially protonated at physiological pH (7.4), influencing solubility and receptor interaction.[7] |
| logP | 1.2 ± 0.3 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |
| Aqueous Solubility (logS) | -2.1 ± 0.6 | The predicted low-to-moderate aqueous solubility is typical for planar aromatic systems. Solubility can be significantly enhanced at lower pH due to protonation of the basic centers.[8] |
| Polar Surface Area (PSA) | 65.5 Ų | This PSA value is well within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell membrane permeation. |
| Hydrogen Bond Donors | 1 (Amine group) | The primary amine acts as a hydrogen bond donor, crucial for specific interactions with biological targets like enzymes or receptors. |
| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | The nitrogen atoms in the rings and the methoxy oxygen act as hydrogen bond acceptors, contributing to solubility and target binding. |
| Rotatable Bonds | 1 (Methoxy C-O) | The low number of rotatable bonds indicates a rigid structure, which is often favorable for binding affinity as it reduces the entropic penalty upon binding to a target. |
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published experimental spectra, this section provides a detailed theoretical analysis of the expected spectroscopic signatures for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for each of the aromatic, amine, and methoxy protons. The chemical shifts (δ) are reported in ppm relative to TMS.
-
δ 8.0-8.2 ppm (1H, doublet): Aromatic proton at C2, adjacent to a ring nitrogen (N1).
-
δ 7.8-8.0 ppm (1H, doublet): Aromatic proton at C8, adjacent to a ring nitrogen (N5).
-
δ 7.0-7.2 ppm (1H, doublet): Aromatic proton at C7, coupled to the C8 proton.
-
δ 6.5-6.7 ppm (1H, doublet): Aromatic proton at C3, coupled to the C2 proton.
-
δ 5.5-6.5 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). This signal is often broad and its position can vary with solvent and concentration. It will exchange with D₂O.
-
δ 3.9-4.1 ppm (3H, singlet): Protons of the methoxy group (-OCH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
δ 155-165 ppm: C4, C6, and C8a carbons, which are attached to heteroatoms (N or O).
-
δ 140-150 ppm: C2 and C8 carbons.
-
δ 110-130 ppm: C4a and C7 carbons.
-
δ 95-105 ppm: C3 carbon.
-
δ 55-60 ppm: Methoxy carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Naphthyridine Ring |
| 2950-2850 | C-H Aliphatic Stretch | Methoxy Group (-OCH₃) |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1620-1450 | C=C and C=N Ring Stretching | Aromatic Rings |
| 1275-1200 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |
| 1075-1020 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z 175.0746 (for high resolution) or 175 (for low resolution).
-
Nitrogen Rule: The odd nominal molecular weight (175) is consistent with the presence of an odd number of nitrogen atoms (3), as dictated by the nitrogen rule.
-
Key Fragmentation: A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 160 . Further fragmentation may involve the loss of CO, HCN, or other small molecules from the ring system.
Synthesis & Chemical Reactivity Overview
Understanding the synthetic accessibility and chemical reactivity of a molecule is crucial for its application and further derivatization. The synthesis of this compound can be approached via several established routes for constructing substituted naphthyridines.[9][10]
Plausible Synthetic Pathway
A highly effective and common strategy involves a two-step process starting from a suitable precursor, such as 4-chloro-6-methoxy-1,5-naphthyridine. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr).[11][12][13][14][15]
Caption: A plausible two-stage synthetic route to the target compound.
Causality of Experimental Choices:
-
Gould-Jacobs Reaction: This classical method is highly effective for building the 4-hydroxy-1,5-naphthyridine core from readily available aminopyridines.[1][9][16][17][18] The reaction involves a condensation followed by a high-temperature thermal cyclization.
-
Chlorination: The hydroxyl group at the C4 position is a poor leaving group. Converting it to a chloride with a reagent like phosphoryl chloride (POCl₃) transforms it into an excellent leaving group, activating the position for subsequent nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the C4-chloride by a nucleophile. Using ammonia or a protected amine source provides a direct route to the desired 4-amino product. This reaction is a cornerstone of pyridine and naphthyridine chemistry.[11][13]
Analytical Workflow for Quality Control
Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine quality control.
Step-by-Step HPLC-UV Protocol
Objective: To determine the purity of this compound and confirm its identity by retention time.
Materials & Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Reference standard of this compound (>98% purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines.
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 acetonitrile:water. Dilute to a working concentration of ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or wavelength of maximum absorbance).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
System Suitability (Self-Validation):
-
Inject the working standard five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Rationale: This step confirms that the analytical system is performing correctly and generating reliable data before analyzing the unknown sample.
-
-
Analysis: Inject the sample solution.
-
Data Interpretation:
-
Confirm the identity of the main peak by comparing its retention time to that of the reference standard.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Analytical Workflow Diagram
Caption: Workflow for HPLC-UV based quality control analysis.
Conclusion
This compound is a well-defined heterocyclic molecule with physicochemical properties that make it an interesting scaffold for further investigation, particularly in drug discovery. Its moderate lipophilicity, predicted aqueous solubility, and multiple points for hydrogen bonding provide a solid foundation for designing molecules with favorable ADME profiles. The synthetic routes are accessible through established organic chemistry reactions, and the compound's identity and purity can be rigorously controlled using standard analytical techniques like HPLC. This guide provides the foundational data and methodologies required for researchers to confidently incorporate this valuable molecule into their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. chemaxon.com [chemaxon.com]
- 6. Molinspiration Cheminformatics [molinspiration.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Gould-Jacobs Reaction [drugfuture.com]
- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 18. ablelab.eu [ablelab.eu]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 6-Methoxy-1,5-naphthyridin-4-amine
Abstract
The 1,5-naphthyridine framework represents a quintessential "privileged scaffold" in medicinal chemistry, prized for its ability to interact with a multitude of biological targets. This technical guide provides a comprehensive exploration of a key derivative, 6-Methoxy-1,5-naphthyridin-4-amine, from its conceptual origins rooted in bioisosterism to the practical execution of its synthesis. We will dissect the historical context of its development, detail the foundational synthetic strategies, and provide step-by-step protocols for its preparation, offering insights into the chemical rationale that has driven its evolution. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important heterocyclic entity.
Introduction: The Genesis of a Scaffold - Bioisosterism and the Naphthyridine Core
The journey to this compound does not begin with a singular discovery but rather with a fundamental principle in medicinal chemistry: bioisosterism.[1][2][3] This concept involves the substitution of a functional group in a biologically active molecule with another group that has similar physical and chemical properties, with the aim of enhancing potency, improving pharmacokinetic profiles, or reducing toxicity.[3][4][5]
The quinoline ring system, famously the core of antimalarial drugs like chloroquine, has been a cornerstone of pharmaceutical research for decades.[6] However, the inherent metabolic liabilities and potential for toxicity of some quinoline-based compounds spurred the exploration of bioisosteres. The 1,5-naphthyridine scaffold emerged as a compelling alternative, where one of the benzene ring's carbon atoms is replaced by a nitrogen atom. This seemingly subtle change can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved drug-like properties.
The strategic placement of substituents on the 1,5-naphthyridine core allows for the fine-tuning of its pharmacological activity. The 4-amino group is a common feature in many biologically active quinolines and naphthyridines, often crucial for target engagement. The 6-methoxy group, on the other hand, can modulate the molecule's lipophilicity and metabolic profile. The combination of these features in this compound creates a scaffold with significant potential for drug discovery, particularly in areas where quinoline-based drugs have shown promise but also limitations.
Foundational Synthetic Strategies: Building the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system is a well-trodden path in organic synthesis, with several classical methods having been adapted and refined over the years. The most pivotal of these for the synthesis of 4-substituted 1,5-naphthyridines is the Gould-Jacobs reaction.[7][8][9]
The Gould-Jacobs Reaction: A Cornerstone of 1,5-Naphthyridine Synthesis
The Gould-Jacobs reaction, first reported in 1939, is a powerful tool for the synthesis of 4-hydroxyquinolines and, by extension, 4-hydroxy-1,5-naphthyridines.[10] The reaction proceeds in two key stages:
-
Condensation: An aminopyridine reacts with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the 4-hydroxy-1,5-naphthyridine core.
This foundational reaction provides a versatile entry point to a wide range of substituted 1,5-naphthyridines, as the starting aminopyridine can be readily varied.
Synthesis of this compound: A Step-by-Step Technical Protocol
The synthesis of this compound is a multi-step process that logically follows from the principles of the Gould-Jacobs reaction and subsequent functional group interconversions.
Overall Synthetic Workflow
The synthetic route can be conceptually broken down into three main stages, as illustrated in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 6-Methoxy-4-hydroxy-1,5-naphthyridine via the Gould-Jacobs Reaction
This initial step constructs the core heterocyclic system.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Condensation: Heat the mixture to 130-140 °C for 2 hours. During this time, the initial condensation reaction occurs, forming the vinylogous amide intermediate. Ethanol is evolved as a byproduct.
-
Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. This high temperature drives the intramolecular cyclization to form the 1,5-naphthyridine ring.
-
Workup: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with a hydrocarbon solvent like hexane or toluene to facilitate precipitation. Filter the solid, wash with the hydrocarbon solvent, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality and Insights:
-
The choice of a high-boiling point, inert solvent is critical for achieving the high temperatures required for the thermal cyclization.
-
The reaction is often performed neat or with a minimal amount of solvent to drive the reaction to completion.
-
The electron-donating methoxy group on the starting aminopyridine facilitates the initial nucleophilic attack on DEEM.
Step 2: Chlorination of 6-Methoxy-4-hydroxy-1,5-naphthyridine
The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species to allow for the introduction of the amino group. Chlorination is a common and effective strategy.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-methoxy-4-hydroxy-1,5-naphthyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Workup: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-chloro-6-methoxy-1,5-naphthyridine can be purified by column chromatography on silica gel.
Causality and Insights:
-
Phosphorus oxychloride serves as both the reagent and the solvent in this reaction.
-
The use of a large excess of POCl₃ ensures the complete conversion of the hydroxyl group.
-
The quench step must be performed with extreme caution due to the highly exothermic reaction of POCl₃ with water.
Step 3: Amination of 4-Chloro-6-methoxy-1,5-naphthyridine
The final step involves the nucleophilic aromatic substitution of the chloride at the 4-position with an amino group.
Protocol:
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve 4-chloro-6-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide. Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Causality and Insights:
-
The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the reaction mixture.
-
The electron-withdrawing nature of the naphthyridine ring system activates the 4-position towards nucleophilic attack.
-
Alternative amination methods, such as using a protected amine followed by deprotection, can also be employed.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 6-Methoxy-4-hydroxy-1,5-naphthyridine | C₉H₈N₂O₂ | 176.17 | 60-75 |
| 4-Chloro-6-methoxy-1,5-naphthyridine | C₉H₇ClN₂O | 194.62 | 70-85 |
| This compound | C₉H₉N₃O | 175.19 | 50-70 |
Conclusion and Future Directions
The synthesis of this compound is a testament to the enduring power of classical synthetic reactions, elegantly combined with modern purification and analytical techniques. Its discovery, driven by the principles of bioisosterism, has provided medicinal chemists with a valuable scaffold for the development of novel therapeutics. The synthetic route, while requiring multiple steps, is robust and amenable to scale-up.
Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, such as C-H activation or flow chemistry approaches, to access this and related naphthyridine derivatives. Furthermore, the continued exploration of the biological activities of this compound and its analogues will undoubtedly uncover new therapeutic opportunities.
References
- 1. Bioisosterism - Drug Design Org [drugdesign.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]
- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
Spectroscopic Characterization of 6-Methoxy-1,5-naphthyridin-4-amine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the characterization of 6-Methoxy-1,5-naphthyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this heterocyclic compound. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures, alongside detailed protocols for data acquisition.
Introduction to this compound
This compound, with the molecular formula C₉H₉N₃O, belongs to the naphthyridine class of heterocyclic compounds. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities based on this framework. This guide will walk through the essential spectroscopic techniques required for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the 1,5-naphthyridine core. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, along with the inherent electronic properties of the pyridine rings, will govern the chemical shifts and coupling constants of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | Doublet | ~4.5 |
| H-3 | ~6.8 | Doublet | ~4.5 |
| H-7 | ~7.0 | Doublet | ~8.5 |
| H-8 | ~8.5 | Doublet | ~8.5 |
| -NH₂ | ~5.5-6.5 | Broad Singlet | - |
| -OCH₃ | ~4.0 | Singlet | - |
Causality behind Predictions: The amino group at C4 is a strong electron-donating group, which will shield the protons on the same ring, particularly H-3, causing an upfield shift. The methoxy group at C6 will similarly shield the protons on its ring, with a more pronounced effect on the ortho proton, H-7. The protons on the pyridine rings will exhibit characteristic doublet splitting patterns due to ortho coupling. The -NH₂ protons are expected to be a broad singlet and their chemical shift can be concentration and solvent dependent.[1][2][3][4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide information about their chemical environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~110 |
| C-4 | ~155 |
| C-4a | ~145 |
| C-6 | ~160 |
| C-7 | ~105 |
| C-8 | ~148 |
| C-8a | ~140 |
| -OCH₃ | ~55 |
Causality behind Predictions: Carbons directly attached to heteroatoms (C-2, C-4, C-6, C-8) will be deshielded and appear at lower field. The electron-donating groups will shield the carbons at the ortho and para positions. The methoxy carbon will appear in the typical aliphatic region.[6][7]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution. Tune the probe for the ¹H and ¹³C frequencies.[9]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3250 | -NH₂ | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H | C-H stretching |
| 2950-2850 | -OCH₃ | C-H stretching |
| 1650-1580 | -NH₂ | N-H bending |
| 1600-1450 | Aromatic C=C and C=N | Ring stretching |
| 1335-1250 | Aromatic C-N | C-N stretching |
| 1250-1020 | C-O (ether) | C-O stretching |
| 900-675 | Aromatic C-H | Out-of-plane bending |
Causality behind Predictions: The primary amine will show two characteristic N-H stretching bands.[10] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[11][12] The spectrum will also show characteristic bands for the aromatic ring vibrations and the C-O stretch of the methoxy group.[13][14]
Experimental Protocol for IR Spectroscopy
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.latech.edu [chem.latech.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
An In-Depth Technical Guide to the Biological Screening of 6-Methoxy-1,5-naphthyridin-4-amine
Introduction: Unveiling the Potential of a Privileged Scaffold
The naphthyridine core is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Derivatives of the 1,5-naphthyridine scaffold, in particular, have demonstrated potent activity as inhibitors of key cellular signaling pathways, including those driven by protein kinases, making them attractive candidates for oncology research.[3][4]
This guide presents a comprehensive, multi-tiered strategy for the biological screening of a novel derivative, 6-Methoxy-1,5-naphthyridin-4-amine . Lacking specific preclinical data for this exact molecule, we will establish a logical, field-proven screening cascade designed to efficiently assess its therapeutic potential, elucidate its mechanism of action, and identify potential liabilities early in the discovery process. Our approach is grounded in the established activities of the broader naphthyridine class, which frequently exhibit anticancer and kinase inhibitory properties.[5][6] This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the evaluation of this or structurally related compounds.
Phase 1: Primary Screening - Interrogating Cytotoxic Potential
The foundational step in evaluating a novel compound with a scaffold known for anticancer activity is to determine its effect on cell viability.[1] A broad-spectrum screen against a diverse panel of human cancer cell lines provides the initial go/no-go decision gate and can offer early clues regarding potential tumor-type selectivity.
Core Assay: In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] This high-throughput compatible assay is a cost-effective and reliable method for determining a compound's cytotoxic or cytostatic effects.[7]
Caption: Primary screening workflow for cytotoxicity assessment.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Plating: Seed cells from a representative panel (e.g., MCF-7 [breast], A549 [lung], HL-60 [leukemia], PC-3 [prostate]) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Development: Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: After overnight incubation at 37°C to ensure complete dissolution, measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tumor Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.1 |
| HL-60 | Promyelocytic Leukemia | 1.2 |
| PC-3 | Prostate Adenocarcinoma | 6.7 |
Phase 2: Secondary Screening - Elucidating the Mechanism of Action
A promising IC50 value from the primary screen, particularly in the low micromolar or nanomolar range, warrants further investigation into the compound's mechanism of action (MoA). Based on the naphthyridine scaffold's known pharmacology, two primary hypotheses are prioritized: 1) induction of cell cycle arrest and/or 2) direct inhibition of protein kinases involved in cancer cell proliferation.[1][11]
Core Assay 1: Cell Cycle Analysis
Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[12][13] By quantifying the DNA content of individual cells, this technique can determine the proportion of a cell population in the G0/G1, S, and G2/M phases.[14] A compound that induces cell cycle arrest will cause a significant accumulation of cells in a specific phase.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment: Seed a sensitive cell line (e.g., HL-60 from the primary screen) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to 1X and 2X its IC50 value for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold Phosphate Buffered Saline (PBS).[15]
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] The RNase is crucial to prevent staining of double-stranded RNA.[12]
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Hypothetical Cell Cycle Distribution in HL-60 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 | 30 | 15 |
| Compound (1X IC50) | 25 | 20 | 55 |
| Compound (2X IC50) | 15 | 10 | 75 |
Core Assay 2: In Vitro Kinase Inhibition Profiling
Given that many naphthyridine derivatives function as kinase inhibitors, a direct biochemical investigation of this activity is a critical next step.[4][17] Screening the compound against a panel of oncologically relevant kinases can identify specific molecular targets. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common, robust, and high-throughput method for this purpose.[18]
Caption: Parallel workflows for elucidating the mechanism of action.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare a 4X stock of the test compound serial dilutions in assay buffer. Prepare a 2X solution of the kinase of interest (e.g., CDK2/CycA, FGFR1, CK2) and a 2X solution of the appropriate substrate and ATP in assay buffer.[18] The ATP concentration should be near the Kₘ for the specific enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound dilution. Add 5 µL of the 2X kinase solution and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiation: Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubation: Incubate the plate for 60 minutes at room temperature, allowing the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and detect product formation by adding 20 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor molecule.[18]
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled microplate reader.
-
Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the logarithm of inhibitor concentration to determine the IC50 value for each kinase.
Phase 3: Early ADMET Profiling - Assessing Druggability and Safety
Concurrent with MoA studies, it is imperative to evaluate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[19] Early identification of liabilities such as poor metabolic stability or off-target toxicity can save significant resources.[20]
Core Assay 1: Metabolic Stability
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[21] Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are a standard and cost-effective in vitro system for this assessment.[22] A compound with very high metabolic instability may have poor bioavailability and a short in vivo half-life.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Setup: Prepare an incubation mixture in a 96-well plate containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[19]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation without NADPH is included to assess non-enzymatic degradation.[23]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[23]
-
Data Calculation: Plot the natural logarithm of the percent of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Core Assay 2: CYP450 Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs).[24][25] A cocktail assay using specific probe substrates for each isoform allows for efficient, simultaneous screening.[26]
Experimental Protocol: CYP450 Inhibition (IC50) Assay
-
Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9) and the test compound at various concentrations.[27]
-
Reaction: Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.
-
Termination and Analysis: After a set time, terminate the reaction with a cold solvent. Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.
-
Calculation: Determine the rate of metabolite formation at each concentration of the test compound relative to a vehicle control. Calculate the IC50 value for each CYP isoform.[27]
Core Assay 3: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[28] Early assessment of hERG liability is a critical safety screen for all drug candidates. Automated patch-clamp electrophysiology is the gold standard, but a higher-throughput thallium flux assay can be used for initial screening.[29][30]
Caption: Parallel in vitro ADMET screening assays.
Experimental Protocol: hERG Thallium Flux Assay
-
Cell Plating & Dye Loading: Plate a stable cell line expressing the hERG channel (e.g., hERG-U2OS) in a 384-well plate. After incubation, load the cells with a thallium-sensitive fluorescent dye.[29][31]
-
Compound Incubation: Add the test compound in a range of concentrations and incubate at room temperature.
-
Stimulation and Reading: Add a stimulation buffer containing thallium and potassium to the wells. Immediately measure the resulting fluorescence signal over time using a kinetic plate reader. Thallium influx through open hERG channels causes an increase in fluorescence.[29]
-
Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition is measured as a reduction in this rate compared to vehicle controls. Calculate an IC50 value from the dose-response curve.
Data Presentation: Hypothetical Early ADMET Profile
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability | Human Liver Microsome t½ | 45 min | Moderately Stable |
| CYP Inhibition | CYP3A4 IC50 | > 50 µM | Low risk of DDI |
| CYP Inhibition | CYP2D6 IC50 | 8 µM | Moderate risk of DDI |
| hERG Safety | Thallium Flux IC50 | > 30 µM | Low risk of cardiotoxicity |
Conclusion and Strategic Path Forward
This technical guide outlines a systematic, three-phase biological screening cascade for this compound. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies and early safety profiling, this strategy enables a data-driven evaluation of the compound's therapeutic potential. Positive results—namely, potent and selective cytotoxicity, a clear mechanism involving cell cycle arrest and inhibition of a specific onco-kinase, and a clean ADMET profile—would provide a strong rationale for advancing the compound into lead optimization and subsequent in vivo efficacy studies. Conversely, early identification of liabilities such as pan-kinase activity, poor metabolic stability, or hERG inhibition allows for timely project termination or targeted medicinal chemistry efforts to mitigate these risks.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 21. bioivt.com [bioivt.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. criver.com [criver.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hERG Assay | PPTX [slideshare.net]
- 31. tripod.nih.gov [tripod.nih.gov]
An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a key member of this family, 6-Methoxy-1,5-naphthyridin-4-amine, and its derivatives. We will delve into the synthetic strategies for accessing this core structure, provide detailed protocols for its characterization, and explore the landscape of its derivatization. Furthermore, this guide will illuminate the significant potential of these compounds in drug discovery, with a particular emphasis on their emerging role as anticancer agents.
The 1,5-Naphthyridine Core: A Scaffold of Significance
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, has garnered considerable attention in the field of medicinal chemistry due to its presence in numerous biologically active molecules.[1] The arrangement of the two nitrogen atoms in the fused pyridine rings imparts unique electronic and steric properties, making it an attractive scaffold for interacting with various biological targets. The introduction of substituents, such as a methoxy group at the 6-position and an amino group at the 4-position, can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be approached through several established methods for constructing the 1,5-naphthyridine ring system, followed by functional group interconversions. The Gould-Jacobs reaction is a particularly relevant and versatile method for this purpose.[2]
Conceptual Synthetic Workflow
The overall strategy involves the initial construction of a 4-hydroxy-1,5-naphthyridine intermediate, followed by chlorination and subsequent amination.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 6-Methoxy-4-hydroxy-1,5-naphthyridine-3-carboxylate
-
In a round-bottom flask, combine 3-amino-6-methoxypyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours.
-
Cool the reaction mixture and add it to a high-boiling solvent such as diphenyl ether.
-
Heat the solution to 250°C for 30 minutes to effect cyclization.
-
Cool the mixture and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., ethanol) to yield the crude carboxylate.
Step 2: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol
-
Suspend the crude ethyl 6-methoxy-4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-methoxy-1,5-naphthyridin-4-ol.[3]
Step 3: Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridine
-
Carefully add phosphorus oxychloride (POCl₃) to 6-methoxy-1,5-naphthyridin-4-ol.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.
Step 4: Synthesis of this compound
-
Dissolve 4-chloro-6-methoxy-1,5-naphthyridine in a suitable solvent (e.g., ethanol) in a sealed tube.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Heat the sealed tube at an elevated temperature (e.g., 140-150°C) for several hours.[4]
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Technique | Expected Data |
| Molecular Formula | C₉H₉N₃O[5] |
| Molecular Weight | 175.19 g/mol [5] |
| Appearance | Solid[5] |
| ¹H NMR | Aromatic protons, methoxy group protons, and amino group protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Aromatic carbons, methoxy carbon, and carbons of the naphthyridine core with distinct chemical shifts. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C-O stretching of the methoxy group, and aromatic C-H and C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Derivatization of the 4-Amino Group
The 4-amino group of this compound serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships.
Key Derivatization Reactions
Caption: Key derivatization reactions of the 4-amino group.
These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.
Biological Significance and Therapeutic Potential
Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Derivatives of the closely related 1,8-naphthyridine scaffold have shown potent cytotoxicity against various cancer cell lines.[7]
Anticancer Activity and Mechanism of Action
Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[8] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. Vosaroxin, a naphthyridine analog, is a known topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia. This suggests that the 1,5-naphthyridine scaffold is a promising framework for the development of novel topoisomerase-targeting anticancer agents.
Potential Signaling Pathway Involvement
The anticancer activity of this compound derivatives may be mediated through the DNA damage response pathway.
Caption: Potential signaling pathway for anticancer activity.
Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Further research should focus on:
-
Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods.
-
Expansion of Derivative Libraries: Synthesizing a diverse range of derivatives to establish robust structure-activity relationships.
-
Elucidation of Mechanisms of Action: In-depth biological studies to identify specific molecular targets and signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical models of disease.
By leveraging the unique properties of this scaffold, researchers can unlock new avenues for the discovery of innovative medicines to address unmet medical needs.
References
- 1. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Naphthyridin-4-amine, 6-methoxy- | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 6-Methoxy-1,5-naphthyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological targets of a specific derivative, 6-Methoxy-1,5-naphthyridin-4-amine. While direct experimental evidence for this particular compound is limited, this guide synthesizes information from structurally related compounds and the broader class of 1,5-naphthyridines to propose and rationalize potential molecular targets. This document is intended to serve as a foundational resource for researchers initiating investigations into the mechanism of action and therapeutic potential of this compound. Detailed, field-proven experimental protocols for the validation of these putative targets are provided, alongside a discussion of the underlying scientific principles.
Introduction to this compound
This compound is a small molecule belonging to the naphthyridine class of heterocyclic compounds. The 1,5-naphthyridine core is recognized for its versatile biological activities, including antiproliferative, antibacterial, and antiviral properties. The specific substitutions of a methoxy group at the 6-position and an amine group at the 4-position are expected to significantly influence its physicochemical properties and its interactions with biological macromolecules.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉N₃O[1]
-
Molecular Weight: 175.19 g/mol
-
SMILES: COc1ccc2c(c1)c(N)cnc2
The presence of the electron-donating methoxy and amino groups, coupled with the nitrogen atoms in the bicyclic core, creates a unique electronic and steric profile that can be exploited for targeted drug design.
Potential Biological Targets and Rationale
Based on the known activities of the 1,5-naphthyridine scaffold and its derivatives, several potential biological targets for this compound can be postulated.
DNA Topoisomerase I (Top1)
Rationale: Numerous fused 1,5-naphthyridine derivatives have demonstrated potent inhibitory activity against human DNA Topoisomerase I, a critical enzyme involved in DNA replication and transcription. These compounds often act as interfacial poisons, stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and subsequent apoptosis in cancer cells. The planar nature of the 1,5-naphthyridine core is a key feature for intercalation into the DNA-enzyme complex.
Pharmacophoric Features of Top1 Inhibitors: A common pharmacophore model for Top1 inhibitors includes a hydrophobic, aromatic ring system, a positive ionizable feature, and another ring aromatic feature.[2] The planar aromatic system of this compound, with its potential for protonation, aligns with these characteristics.
Phosphodiesterase 10A (PDE10A)
Rationale: The 1,5-naphthyridine core has been identified as a key scaffold in the development of potent and selective PDE10A inhibitors. PDE10A is a dual-substrate phosphodiesterase highly expressed in the striatum of the brain, and its inhibition is a promising therapeutic strategy for central nervous system disorders such as schizophrenia and Huntington's disease.
Pharmacophoric Features of PDE10A Inhibitors: Pharmacophore models for PDE10A inhibitors often highlight the importance of hydrogen bond acceptors and aromatic rings.[3] The nitrogen atoms and the methoxy group of this compound can act as hydrogen bond acceptors, and the naphthyridine ring system provides the necessary aromaticity.
Bacterial Type IIA Topoisomerases (DNA Gyrase and Topoisomerase IV)
Rationale: The naphthyridine scaffold is famously the core of the quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV. While the substitution pattern of this compound differs from classical quinolones, the fundamental heterocyclic system suggests potential for antibacterial activity through a similar mechanism. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Pharmacophoric Features of Bacterial Topoisomerase Inhibitors: The pharmacophore of novel bacterial topoisomerase inhibitors often consists of a bi- or tricyclic ring system that binds to bacterial DNA and a linker connecting to a moiety that binds a hydrophobic pocket in the enzyme.[4] The 1,5-naphthyridine core of the test compound can serve as the DNA-binding element.
Protein Kinases
Rationale: The 1,6-naphthyridine scaffold, an isomer of the 1,5-naphthyridine core, has been explored for the development of inhibitors of cyclin-dependent kinase 5 (CDK5).[5] Given the structural similarities and the prevalence of kinase inhibition among heterocyclic compounds, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Kinases are crucial regulators of a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the experimental validation of the potential biological targets of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Inhibition of the enzyme results in a higher proportion of the supercoiled form remaining.[6]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound (test compound)
-
Camptothecin (positive control)
-
5x Stop buffer/loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound or camptothecin to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Add purified human topoisomerase I to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5x stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1x TAE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results.
Data Analysis: The percentage of supercoiled DNA remaining is quantified relative to the controls. An IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
PDE10A Inhibition Assay (Fluorescence Polarization)
Principle: This is a competitive binding assay where a fluorescently labeled ligand (tracer) with a known affinity for PDE10A is used. In the absence of an inhibitor, the tracer binds to the enzyme, resulting in a high fluorescence polarization (FP) signal. An inhibitor will compete with the tracer for binding, leading to a decrease in the FP signal.[7]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled tracer (e.g., FAM-cAMP)
-
PDE10A assay buffer
-
This compound (test compound)
-
Papaverine (positive control)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO, followed by further dilution in assay buffer.
-
Add the diluted compounds or controls to the wells of the microplate.
-
Add the diluted PDE10A enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Add the diluted fluorescent tracer solution to each well.
-
Incubate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis: The FP signal is converted to percent inhibition, and an IC₅₀ value is determined by fitting the data to a dose-response curve.
Bacterial DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase, an ATP-dependent process. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Gyrase assay buffer (containing ATP)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
2x GSTEB (Gyrase Stop Buffer/Loading Dye)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Set up reaction tubes with gyrase assay buffer and relaxed pBR322 DNA.
-
Add the test compound or ciprofloxacin at various concentrations. Include a solvent control.
-
Add E. coli DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2x GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA bands under UV light.
Data Analysis: Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ is the concentration of the compound that inhibits supercoiling by 50%.
Kinase Profiling Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.[8]
Materials:
-
A panel of purified protein kinases
-
Corresponding kinase substrates
-
ATP
-
This compound (test compound)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine.
-
In the plate wells, add the diluted compounds.
-
Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence of each well.
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][10]
Materials:
-
Cultured cells expressing the target protein of interest
-
This compound (test compound)
-
Cell lysis buffer
-
Antibodies against the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Antiproliferative Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm.
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Target Inhibition
| Potential Target | Assay Type | Positive Control | IC₅₀ (µM) of this compound |
| Topoisomerase I | DNA Relaxation | Camptothecin | |
| PDE10A | Fluorescence Polarization | Papaverine | |
| DNA Gyrase | Supercoiling Inhibition | Ciprofloxacin | |
| Kinase X | Luminescence | Staurosporine | |
| Kinase Y | Luminescence | Staurosporine |
Table 2: Summary of Cellular Activity
| Cell Line | Assay Type | IC₅₀ (µM) of this compound |
| Cancer Cell Line A | MTT | |
| Cancer Cell Line B | MTT | |
| Bacterial Strain C | MIC |
Conclusion
This technical guide has outlined the primary potential biological targets of this compound based on a systematic analysis of its chemical structure and the known biological activities of the 1,5-naphthyridine scaffold. The proposed targets include DNA Topoisomerase I, Phosphodiesterase 10A, bacterial Type IIA topoisomerases, and various protein kinases. The provided experimental protocols offer a robust framework for the validation of these targets and the elucidation of the compound's mechanism of action. The successful identification of the molecular targets of this compound will be a critical step in its further development as a potential therapeutic agent.
References
- 1. appchemical.com [appchemical.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
6-Methoxy-1,5-naphthyridin-4-amine mechanism of action studies
An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Methoxy-1,5-naphthyridin-4-amine
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural rigidity and the presence of nitrogen atoms for hydrogen bonding make it an attractive core for designing targeted therapies. This guide focuses on a specific derivative, this compound, a small molecule with potential as a therapeutic agent.
Given its structural similarity to known multi-targeted kinase inhibitors like sunitinib and motesanib, which feature related nitrogen-containing heterocyclic cores, it is hypothesized that this compound functions as a kinase inhibitor .[3][4] This guide will provide a comprehensive, step-by-step framework for researchers to investigate this hypothesis, from initial target identification to in vivo validation of its mechanism of action. The experimental protocols and rationale provided herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.
PART 1: Initial Target Identification and Validation
The primary step in elucidating the mechanism of action of a potential kinase inhibitor is to identify its specific molecular targets. An unbiased, broad-spectrum approach is recommended to capture the full range of its activity and potential off-target effects.
Kinase Profiling: An Unbiased Approach to Target Discovery
To identify the kinase targets of this compound, a comprehensive kinase panel screening is the recommended initial step. This will provide a broad overview of its selectivity and potency against a large number of kinases.
Experimental Protocol: KinomeScan
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Submission: Submit the compound to a commercial KinomeScan service (e.g., DiscoverX). The assay is typically performed at a single concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition. A cutoff of >90% inhibition is a stringent starting point for identifying high-affinity targets.
Rationale: This affinity-based competition binding assay provides a direct measure of the interaction between the compound and the kinase active site. It is a highly sensitive and unbiased method for initial hit identification.
In Vitro Kinase Assays: Validating the Hits
The putative kinase targets identified from the initial screen must be validated using orthogonal in vitro enzymatic assays to determine their inhibitory potency (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Hypothetical Data Table:
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 35 |
| c-Kit | 50 |
| FLT3 | 80 |
| Src | >1000 |
Rationale: This assay confirms the inhibitory activity of the compound on the purified kinase enzyme and provides a quantitative measure of its potency.
Cellular Target Engagement: Confirmation in a Physiological Context
To ensure that this compound engages its intended targets within a cellular environment, a target engagement assay is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116) to 80% confluency. Treat the cells with the compound or vehicle control for 2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: CETSA workflow to confirm target engagement.
PART 2: Elucidation of Cellular Mechanism of Action
Once the primary targets are validated, the next step is to understand the cellular consequences of their inhibition.
Signaling Pathway Analysis: Mapping the Downstream Effects
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of this compound for a specified time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Proposed Signaling Pathway Diagram:
Caption: Proposed signaling pathway inhibited by the compound.
Cellular Phenotypic Assays: Observing the Biological Outcome
The ultimate goal of a targeted therapy is to induce a desired biological effect, such as inhibiting cell growth or inducing apoptosis.
2.2.1 Anti-proliferative Assays
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curve.
2.2.2 Apoptosis Assays
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.
2.2.3 Angiogenesis Assays
If a target like VEGFR2 is confirmed, assessing the anti-angiogenic potential is warranted.
Experimental Protocol: Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of the compound.
-
Incubation and Imaging: Incubate for 6-12 hours to allow for tube formation. Image the wells using a microscope.
-
Analysis: Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
PART 3: In Vivo Efficacy and Pharmacodynamics
The final stage of preclinical mechanism of action studies is to evaluate the compound's efficacy and target engagement in a living organism.
Xenograft Tumor Models
Experimental Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Biomarker Analysis
Experimental Protocol: Immunohistochemistry (IHC)
-
Tissue Processing: Fix the excised tumors in formalin and embed them in paraffin.
-
Staining: Section the tumor tissues and stain with antibodies against the phosphorylated form of the target kinase (e.g., p-VEGFR2) and a marker of proliferation (e.g., Ki-67).
-
Imaging and Analysis: Image the stained slides and quantify the staining intensity to assess target inhibition and the anti-proliferative effect in vivo.
Workflow for In Vivo Studies:
Caption: Workflow for in vivo efficacy and PD studies.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motesanib - AdisInsight [adisinsight.springer.com]
In Silico Modeling of 6-Methoxy-1,5-naphthyridin-4-amine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 6-Methoxy-1,5-naphthyridin-4-amine, a compound belonging to the naphthyridine class of heterocyclic molecules known for their diverse biological activities. Recognizing the prevalence of the naphthyridine scaffold in kinase inhibitors, this guide focuses on a structure-based drug design (SBDD) approach targeting protein kinases. We will delve into the causal rationale behind key experimental choices, from target selection and validation to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations. Each protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to elucidate the mechanism of action and guide the optimization of novel small molecule inhibitors.
Introduction: The Rationale for an In Silico Approach
The process of bringing a new therapeutic agent to market is both time-consuming and resource-intensive, with high attrition rates in the preclinical and clinical phases.[1][2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to de-risk and expedite this pipeline.[1] By simulating molecular interactions computationally, we can predict the binding affinity and mode of action of a small molecule with its biological target, thereby prioritizing the most promising candidates for synthesis and experimental validation.[3][4]
The subject of this guide, this compound, belongs to the 1,5-naphthyridine family. Naphthyridine derivatives have demonstrated a wide array of biological activities and are recognized as privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors.[5][6][7][8] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, they are a major class of drug targets.
This guide will present a structured, in-depth workflow for the in silico characterization of this compound's interactions with a representative protein kinase.
Target Selection and Validation: Focusing on a High-Impact Kinase
The initial step in a structure-based drug design project is the selection of a relevant biological target. Given that the naphthyridine scaffold is a common feature in many kinase inhibitors, we will select a well-characterized kinase as a putative target for this compound.[9][10] For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our model system. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[11][12] Several approved anti-cancer drugs target VEGFR-2, and a wealth of structural data is available in the Protein Data Bank (PDB).[11][13][14]
Justification for VEGFR-2 as a Target
-
Therapeutic Relevance: Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[12][15][16][17][18]
-
Structural Information: A multitude of high-resolution crystal structures of VEGFR-2 in complex with various inhibitors have been deposited in the PDB.[11][13][14][19][20] This is crucial for structure-based design.
-
Known Naphthyridine Binders: While not specific to our exact molecule, related naphthyridine and naphthamide derivatives have been reported as potent VEGFR-2 inhibitors.[13][15][16]
The In Silico Modeling Workflow: A Step-by-Step Guide
Our workflow is designed to systematically evaluate the potential of this compound as a VEGFR-2 inhibitor. It encompasses ligand and protein preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Ligand Preparation
The accuracy of in silico modeling begins with a high-quality, energetically minimized 3D structure of the ligand.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structure to a 3D conformation. Most molecular modeling packages have this functionality.
-
Protonation State Determination: At a physiological pH of 7.4, the primary amine group of the ligand is likely to be protonated. It is crucial to correctly assign protonation states as they dictate the hydrogen bonding potential. Tools like Epik or Marvin can be used for pKa prediction.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This step ensures that the ligand is in a low-energy conformation.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).
Protein Preparation
The quality of the protein structure is paramount for reliable docking and simulation results. We will use a crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
Protocol 2: Protein Preparation
-
PDB Structure Selection: Choose a high-resolution (< 2.5 Å) crystal structure of the VEGFR-2 kinase domain in complex with a ligand. For this example, we will use PDB ID: 3B8R , which contains a naphthamide inhibitor.[13] The presence of a co-crystallized ligand helps in defining the binding site.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand. Retain only the protein chain(s).
-
Handling Missing Residues and Atoms: Check for and model any missing residues or atoms in the protein structure. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or standalone programs can be used for this purpose.
-
Protonation and Tautomeric State Assignment: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The constraints are typically applied to the protein backbone to preserve the overall fold.
-
Receptor Grid Generation: For docking, define the binding site and generate a grid that encompasses this region. The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[17][21][22] The output of a docking simulation is a set of binding poses ranked by a scoring function, which estimates the binding affinity.[23]
Protocol 3: Molecular Docking
-
Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[17]
-
Input Files: Provide the prepared ligand and protein structures as input.
-
Docking Parameters: Define the search space (the grid generated in the protein preparation step) and the exhaustiveness of the conformational search.
-
Execution: Run the docking simulation.
-
Pose Analysis: Analyze the top-ranked binding poses. Key aspects to consider are:
-
Binding Score: A lower binding energy generally indicates a more favorable interaction.[23]
-
Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key residues in the binding site. For kinases, interactions with the hinge region are particularly important.[11]
-
Clustering: Analyze the clustering of the predicted poses. A large cluster of low-energy poses suggests a well-defined binding mode.
-
Table 1: Hypothetical Docking Results for this compound with VEGFR-2
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) | Interaction Type |
| 1 | -9.5 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu840, Phe1047 | Hydrophobic | ||
| 2 | -9.2 | Cys919, Glu885 | Hydrogen Bond |
| Val899, Leu1035 | Hydrophobic | ||
| 3 | -8.9 | Asp1046, His879 | Hydrogen Bond |
| Ala866, Val916 | Hydrophobic |
Docking Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
Protocol 4: Docking Validation
-
Redocking: Extract the co-crystallized ligand from the original PDB file (e.g., the naphthamide inhibitor from 3B8R) and dock it back into the binding site of the prepared protein.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[8][24]
Molecular Dynamics (MD) Simulations: A Dynamic Perspective
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand.[9][10][16] MD simulations are crucial for assessing the stability of the docked complex and for more accurate binding free energy calculations.
MD Simulation Protocol
Protocol 5: MD Simulation
-
System Setup:
-
Select the most promising protein-ligand complex from the docking results.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand, if they are not already available.[10]
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
RMSD: The RMSD of the protein backbone and the ligand with respect to the initial structure. A stable RMSD indicates that the system has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): The RMSF of individual residues can identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
Binding Free Energy Calculations
MD simulations provide the foundation for more rigorous binding free energy calculations, which can offer a more accurate estimation of binding affinity than docking scores alone.[5][14]
Methods for Binding Free Energy Calculation:
-
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area and Molecular Mechanics/Generalized Born Surface Area methods are popular "end-point" methods that calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy.[14]
-
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the relative binding free energy between two ligands by computationally "transforming" one into the other.[25] These methods are more computationally expensive but generally more accurate.
Protocol 6: MM/PBSA Calculation
-
Snapshot Extraction: Extract snapshots (frames) from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.[14]
Table 2: Hypothetical Binding Free Energy Calculation Results
| Method | ΔGbind (kcal/mol) |
| MM/PBSA | -35.2 ± 3.1 |
| MM/GBSA | -40.5 ± 2.8 |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative kinase target, VEGFR-2. By following these protocols, researchers can generate testable hypotheses about the binding mode and affinity of this compound, thereby guiding further experimental studies. The insights gained from these computational approaches can significantly accelerate the drug discovery process, from hit identification to lead optimization. Future work could involve expanding this analysis to other relevant kinase targets, performing ligand-based modeling such as QSAR if a set of active compounds is available, and ultimately, synthesizing and testing the most promising candidates in biochemical and cellular assays to validate the in silico predictions.
References
- 1. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. [PDF] Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 18. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rcsb.org [rcsb.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
Methodological & Application
Synthesis of 6-Methoxy-1,5-naphthyridin-4-amine: A Detailed Protocol for Researchers
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The strategic placement of substituents on this ring system is crucial for modulating their pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Methoxy-1,5-naphthyridin-4-amine, a key intermediate for the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind each step.
The synthetic strategy outlined herein is a robust and well-documented pathway that proceeds through key, isolable intermediates. This multi-step synthesis begins with the construction of the 1,5-naphthyridine core via a Gould-Jacobs reaction, followed by functional group manipulations to install the desired methoxy and amine moieties.
Overall Synthetic Scheme
The synthesis of this compound is achieved in a four-step sequence starting from the commercially available 5-methoxy-3-aminopyridine. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol via Gould-Jacobs Reaction
The initial and crucial step in this synthesis is the construction of the 1,5-naphthyridine core. The Gould-Jacobs reaction is a classic and reliable method for this purpose, involving the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[1][2]
Step 1a: Condensation of 5-Methoxy-3-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
This step forms the key intermediate, diethyl (5-methoxy-pyridin-3-ylamino)-methylenemalonate.
-
Materials:
-
5-Methoxy-3-aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum source
-
-
Procedure:
-
In a round-bottom flask, combine 5-methoxy-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring to 110-120 °C for 2 hours. The reaction mixture will become a homogenous solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Allow the mixture to cool to approximately 60-70 °C and apply vacuum to remove the ethanol byproduct.
-
The resulting crude diethyl (5-methoxy-pyridin-3-ylamino)-methylenemalonate can be used directly in the next step without further purification.
-
Causality behind Experimental Choices: A slight excess of DEEM is used to ensure complete consumption of the starting aminopyridine. The removal of ethanol drives the reaction equilibrium towards the product.
Step 1b: Thermal Cyclization
The intermediate from the previous step undergoes an intramolecular cyclization at high temperature to form the desired naphthyridine ring.
-
Materials:
-
Crude diethyl (5-methoxy-pyridin-3-ylamino)-methylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
High-temperature reaction setup with a reflux condenser
-
Hexane or other suitable non-polar solvent for precipitation
-
-
Procedure:
-
In a suitable high-temperature reaction flask, add the crude diethyl (5-methoxy-pyridin-3-ylamino)-methylenemalonate.
-
Add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate).
-
Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature. The product, 6-Methoxy-1,5-naphthyridin-4-ol, should precipitate.
-
Add hexane to facilitate further precipitation and then collect the solid by filtration.
-
Wash the collected solid with hexane and dry under vacuum to yield the desired product.
-
Causality behind Experimental Choices: High temperatures are necessary to overcome the activation energy for the 6-electron electrocyclization reaction.[3] High-boiling, inert solvents like Dowtherm A provide the necessary temperature bath for the reaction to proceed efficiently.[4]
Part 2: Chlorination of 6-Methoxy-1,5-naphthyridin-4-ol
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
6-Methoxy-1,5-naphthyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, carefully add 6-Methoxy-1,5-naphthyridin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.
-
The product, 4-Chloro-6-methoxy-1,5-naphthyridine, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Causality behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic systems to chloro groups.[5] The reaction is performed under reflux to ensure it goes to completion. The workup procedure with ice and subsequent neutralization is critical for safely quenching the excess POCl₃ and isolating the product.
Part 3: Amination of 4-Chloro-6-methoxy-1,5-naphthyridine
The final step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with an amino group.
-
Materials:
-
4-Chloro-6-methoxy-1,5-naphthyridine
-
Ammonia solution (e.g., 7N NH₃ in methanol or aqueous ammonia)
-
Sealed reaction vessel (e.g., a pressure tube)
-
Heating source
-
-
Procedure:
-
Place 4-Chloro-6-methoxy-1,5-naphthyridine (1.0 eq) in a pressure tube.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol or concentrated aqueous ammonia).
-
Seal the vessel tightly and heat the mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Causality behind Experimental Choices: The SNAr reaction requires elevated temperatures and pressures to proceed at a reasonable rate.[6] A sealed vessel is necessary to maintain the concentration of ammonia and to reach the required reaction temperature. The choice of solvent can influence the reaction rate and solubility of the reactants.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| 5-Methoxy-3-aminopyridine | C₆H₈N₂O | 124.14 | Starting Material |
| 6-Methoxy-1,5-naphthyridin-4-ol | C₉H₈N₂O₂ | 176.17 | Gould-Jacobs Reaction |
| 4-Chloro-6-methoxy-1,5-naphthyridine | C₉H₇ClN₂O | 194.62 | Chlorination with POCl₃ |
| This compound | C₉H₉N₃O | 175.19 | Amination |
Logical Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited chemical transformations. Each key intermediate is a stable, characterizable compound, allowing for purity and identity checks at each stage of the synthesis. This stepwise approach ensures that any potential issues can be identified and addressed before proceeding to the next step, thereby validating the success of the overall synthesis. Standard analytical techniques such as TLC, NMR, and mass spectrometry should be employed to monitor reaction progress and confirm the structure of the intermediates and the final product.
References
Application Notes and Protocols for the Use of 6-Methoxy-1,5-naphthyridin-4-amine in Cell-Based Assays
Introduction: The Emerging Potential of Naphthyridine Scaffolds in Oncology Research
The naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this structure are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several naphthyridine-based compounds have been investigated as potential anticancer agents, with some advancing into clinical trials.[4][5] These compounds often exert their cytotoxic effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like kinases and topoisomerase II.[4][6][7]
6-Methoxy-1,5-naphthyridin-4-amine is a member of this promising class of molecules. While specific biological activities for this particular derivative are not yet extensively documented in publicly available literature, its structural similarity to other biologically active naphthyridines suggests its potential as a modulator of critical cellular pathways in cancer. This application note provides a hypothesized mechanism of action for this compound and offers detailed protocols for its characterization in cell-based assays, empowering researchers to explore its therapeutic potential.
Hypothesized Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis
Based on the established activities of structurally related naphthyridine derivatives, we hypothesize that this compound functions as a kinase inhibitor. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
We propose that this compound binds to the ATP-binding pocket of a specific protein kinase, inhibiting its catalytic activity. This disruption of a key signaling node is expected to trigger a cascade of downstream events, culminating in the G1 or G2/M phase arrest of the cell cycle and the subsequent induction of apoptosis. This hypothesized mechanism provides a solid framework for the experimental validation of the compound's cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vosaroxin - Wikipedia [en.wikipedia.org]
- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Use of 6-Methoxy-1,5-naphthyridin-4-amine
Introduction: The Scientific Context of 6-Methoxy-1,5-naphthyridin-4-amine
The 1,5-naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry and drug development.[1][2] This core is present in a multitude of compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Naphthyridine derivatives have been successfully developed as potent kinase inhibitors, leveraging the scaffold's ability to form key interactions within the ATP-binding pockets of these enzymes.[5][6][7]
The specific compound, this compound, is a functionalized derivative within this promising class. The inclusion of a methoxy group and an amine substituent is a deliberate medicinal chemistry strategy. The methoxy group can significantly influence a molecule's physicochemical properties, such as solubility and membrane permeability, and can form critical hydrogen bonds or occupy hydrophobic pockets in target proteins, thereby modulating potency and selectivity.[8] The 4-amino group often serves as a key hydrogen-bonding moiety, crucial for anchoring the ligand to its biological target.[9]
Given the limited specific biological data on this compound in public literature, this document serves as a comprehensive guide for researchers to initiate its characterization. It provides foundational protocols for assessing its stability, cellular effects, and potential as a kinase inhibitor, thereby enabling a systematic investigation of its therapeutic potential. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and interpretable data.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible biological research. These parameters dictate how the compound should be stored, handled, and formulated for in vitro and in vivo experiments.
| Property | Data | Source |
| Molecular Formula | C₉H₉N₃O | [10][11] |
| Molecular Weight | 175.19 g/mol | [10] |
| CAS Number | Not widely available; related structures exist. | |
| Appearance | Typically a solid. | |
| Purity | ≥98% (as specified by commercial suppliers) | [11] |
| Solubility | Empirically determine in relevant solvents (e.g., DMSO, Ethanol). | Protocol 4.1 |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [12][13] |
Safety, Handling, and Storage
Proper safety protocols are non-negotiable when handling any research chemical. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally related naphthyridine and amine compounds.[12][14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][15] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[13][15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12]
Foundational Experimental Protocols
The following protocols provide a logical workflow for the initial characterization of this compound, starting from basic characterization to primary biological screening.
Caption: General workflow for the characterization of this compound.
Protocol 4.1: Solubility and Stability Assessment
Causality: Determining the solubility and stability of the compound in common solvents (especially DMSO and cell culture media) is a critical first step. Poor solubility can lead to compound precipitation and inaccurate concentration calculations, while instability can result in loss of activity over time. This protocol ensures that subsequent biological assays are performed with a known, active concentration of the compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Relevant cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Maximum Solubility in DMSO:
-
Prepare a supersaturated solution by adding an excess amount of the compound (e.g., 10 mg) to a small volume of DMSO (e.g., 100 µL).
-
Vortex vigorously for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet undissolved solid.
-
Carefully take a known volume of the supernatant (e.g., 10 µL) and dilute it serially in DMSO for analysis by a validated HPLC method or UV-Vis spectrophotometry against a standard curve to determine the concentration. This concentration is the maximum stock concentration.
-
-
Aqueous Media Solubility:
-
From the high-concentration DMSO stock, prepare a series of dilutions in your chosen aqueous buffer (e.g., PBS or cell culture medium). A common starting point is to dilute the DMSO stock 1:1000 or 1:2000 to keep the final DMSO concentration ≤ 0.1-0.5%.
-
Incubate the dilutions at 37°C for a relevant time (e.g., 2 hours).
-
Visually inspect for any precipitation or cloudiness.
-
For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC. The highest concentration that remains clear is the practical working solubility.
-
-
Stability in Culture Medium:
-
Spike the compound into cell culture medium (with FBS) at a typical high working concentration (e.g., 10 µM).
-
Incubate at 37°C, 5% CO₂.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze the remaining concentration of the parent compound by HPLC. This will determine if the compound degrades under standard cell culture conditions.
-
Protocol 4.2: Preparation of Stock Solutions
Causality: Accurate and consistent preparation of stock solutions is fundamental for dose-response experiments. Using a high-concentration stock in DMSO minimizes the volume of solvent added to aqueous solutions, thereby reducing potential solvent-induced artifacts in biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Amber glass vials or polypropylene tubes
Methodology:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
| Parameter | Recommended Value | Justification |
| Solvent | Anhydrous DMSO | High solvating power for many organic molecules; miscible with aqueous media. |
| Stock Concentration | 10-20 mM | Allows for a wide range of working concentrations with minimal final DMSO percentage. |
| Storage Temp. | -20°C or -80°C | Reduces chemical degradation and solvent evaporation. |
| Freeze-Thaw Cycles | Minimize (< 3-5 cycles) | Prevents potential compound degradation or precipitation. |
Protocol 4.3: In Vitro Cytotoxicity/Cell Viability Assay
Causality: This is a primary screening assay to determine if the compound has an effect on cell proliferation or viability, a common characteristic of anticancer agents.[16] A dose-response curve is generated to calculate the IC₅₀ (half-maximal inhibitory concentration), a key metric of potency. The choice of cell lines should be hypothesis-driven (e.g., using cancer cell lines known to be sensitive to kinase inhibitors).
Caption: Step-by-step workflow for a cell viability assay.
Materials:
-
Selected human cancer cell lines (e.g., HeLa for cervical cancer, HL-60 for leukemia, PC-3 for prostate cancer)[16]
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well flat-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Staurosporine or a relevant clinical drug like Doxorubicin)
-
Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL medium). Incubate overnight (18-24h) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium from your DMSO stock. For an 8-point dose curve, you might aim for final concentrations of 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM.
-
Self-Validation/Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.5%). This represents 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent to ensure the assay system is responsive.
-
Media Blank: Wells with medium only (no cells) to determine background signal.
-
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours. The duration should be sufficient to observe effects on proliferation (approx. 2-3 cell doubling times).
-
Viability Measurement (Example with CellTiter-Glo):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (media blank) from all other readings.
-
Normalize the data: % Viability = [(Signal of Treated Well) / (Average Signal of Vehicle Control Wells)] * 100.
-
Plot % Viability versus log[Compound Concentration] and fit the data to a four-parameter logistic (4PL) curve using software like GraphPad Prism to determine the IC₅₀ value.
-
Protocol 4.4: In Vitro Kinase Inhibition Profiling
Causality: As many naphthyridines are kinase inhibitors, screening the compound against a panel of kinases is a logical step to identify potential molecular targets.[5][6][17] This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified kinases, independent of any cellular context.
Principle: A common format is an ATP-depletion assay (e.g., Kinase-Glo®). The assay measures the amount of ATP remaining after a kinase reaction. An active inhibitor will prevent the kinase from consuming ATP, resulting in a high signal (luminescence).
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a naphthyridine.
Materials:
-
Purified recombinant kinases of interest (commercial services like Eurofins/DiscoverX or Promega offer panel screening).
-
Kinase-specific substrates (e.g., a peptide or protein).
-
ATP at or near its Kₘ for each kinase.
-
Kinase assay buffer.
-
Compound stock solution.
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific inhibitor for the target kinase).
-
Kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®).
-
White, opaque 384-well assay plates.
General Methodology (often performed by fee-for-service vendors):
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the compound at a single high concentration (e.g., 10 µM) for primary screening or in a dose-response format for Kᵢ determination. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ATP consumed (or ADP produced).
-
Signal Reading: Read the plate on a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the screening concentration: % Inhibition = 100 * [1 - (Signal_compound - Signal_no-enzyme) / (Signal_no-inhibitor - Signal_no-enzyme)].
-
For hits that show significant inhibition (>50%), perform follow-up dose-response assays to determine the IC₅₀ value for each specific kinase.
-
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. appchemical.com [appchemical.com]
- 11. calpaclab.com [calpaclab.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cms9files.revize.com [cms9files.revize.com]
- 15. aksci.com [aksci.com]
- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of 1,5-Naphthyridine Derivatives via the Skraup Reaction
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in the landscape of medicinal chemistry and materials science.[1][2] As a bioisostere of quinoline and naphthalene, this nitrogen-containing fused ring system has proven to be a cornerstone in the development of novel therapeutics. Derivatives of 1,5-naphthyridine exhibit a remarkable breadth of biological activities, including roles as c-Met kinase inhibitors for cancer therapy, potent anti-Ebola virus agents, and topoisomerase inhibitors.[1][3] Their unique electronic properties also make them valuable in the design of functional materials for electronics.[1]
Among the classical methods for constructing this vital scaffold, the Skraup reaction remains a powerful and direct strategy.[4] Originally developed for quinoline synthesis, its adaptation for aminopyridines provides a robust entry into the world of naphthyridines.[5][6] This guide offers an in-depth exploration of the Skraup reaction for synthesizing 1,5-naphthyridine derivatives, detailing the underlying mechanism, a comprehensive experimental protocol, and critical insights for optimization.
The Skraup Reaction: Mechanistic Insights
The Skraup synthesis is a cyclization reaction that constructs the quinoline (or naphthyridine) ring system by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[6][7] The reaction is notoriously exothermic and requires careful control.[8] The application of this reaction to 3-aminopyridine provides direct access to the 1,5-naphthyridine core.
The mechanism proceeds through several distinct, acid-catalyzed stages:
-
Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is the key electrophilic partner in the reaction.[5][6]
-
Michael Addition: The nucleophilic amino group of 3-aminopyridine attacks the β-carbon of acrolein in a conjugate (Michael) addition. This step forms the crucial carbon-nitrogen bond that initiates the ring formation.
-
Electrophilic Cyclization & Dehydration: The intermediate aldehyde then undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich pyridine ring, followed by dehydration to form a 1,2-dihydro-1,5-naphthyridine intermediate.
-
Aromatization (Oxidation): The final and critical step is the oxidation of the dihydro intermediate to the stable, aromatic 1,5-naphthyridine ring system. This is accomplished by an added oxidizing agent.[9]
Visualizing the Mechanism
The following diagram illustrates the step-wise chemical transformations in the Skraup synthesis of 1,5-naphthyridine.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 5. iipseries.org [iipseries.org]
- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: A Comprehensive Guide to the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, with applications ranging from anticancer to antimicrobial agents.[1][2] The Gould-Jacobs reaction represents a robust and classical method for constructing the core 4-hydroxy-1,5-naphthyridine structure, which serves as a versatile precursor for a multitude of derivatives.[3] This guide provides an in-depth examination of the Gould-Jacobs reaction, detailing its underlying mechanism, offering step-by-step experimental protocols, and presenting a systematic approach to troubleshooting and optimization. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to be a comprehensive resource for the successful synthesis and exploration of this vital heterocyclic system.
Scientific Principles and Reaction Mechanism
The Gould-Jacobs reaction is a powerful thermal cyclization strategy for synthesizing 4-hydroxyquinoline derivatives and their aza-analogs, such as 1,5-naphthyridines.[1] The reaction proceeds in two distinct, sequential stages:
-
Condensation: The process begins with the nucleophilic substitution reaction between an aminopyridine (specifically, 3-aminopyridine for the 1,5-naphthyridine core) and an activated malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] The amino group of the pyridine attacks the electrophilic enol ether carbon of DEEM, leading to the elimination of an ethanol molecule and the formation of a stable vinylogous amide intermediate, diethyl 2-([3-pyridylamino]methylene)-malonate. This initial step is typically performed at moderate temperatures (100-150 °C) and can often be accomplished without a solvent.
-
Thermal Cyclization: The critical ring-closing step requires significantly higher temperatures, typically between 240-260 °C.[2] This is achieved by heating the intermediate in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or simply diphenyl ether.[3][4] The high thermal energy drives a 6-electron electrocyclization reaction, forming the second ring of the naphthyridine system.[5] This is followed by the elimination of a second molecule of ethanol and subsequent tautomerization to yield the thermodynamically stable ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate product.[1]
dot digraph "Gould_Jacobs_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Figure 1: Gould-Jacobs Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
} } Caption: Figure 1: Gould-Jacobs Reaction Mechanism.
Core Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol details the foundational synthesis of the 1,5-naphthyridine core structure using the thermal cyclization method.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 462-08-8 | Ensure high purity (>98%). Can be purified by recrystallization if needed.[6] |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Use freshly, or store under inert gas. |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 8004-13-5 | High-boiling, thermally stable heat transfer fluid.[7][8] |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For washing the final product. |
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [nodesep=0.3, ranksep=0.4, splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [penwidth=1.5, color="#5F6368"];
} } Caption: Figure 2: Experimental Workflow.
Step 1: Formation of the Intermediate
-
In a 250 mL round-bottom flask, combine 3-aminopyridine (e.g., 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 0.1 mol).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture in an oil bath at 120-130 °C for 1 hour. The mixture will become a homogenous, viscous liquid. This completes the initial condensation.
-
Causality Insight: This step is performed neat (without solvent) to maximize reactant concentration. The temperature is sufficient to drive the condensation and removal of the first ethanol molecule without initiating premature cyclization or decomposition.
-
Step 2: Thermal Cyclization
-
In a separate, larger flask (e.g., 1 L) equipped with a mechanical stirrer, thermometer, and distillation head, heat a sufficient volume of Dowtherm A (e.g., 400 mL) to 255 °C.[4]
-
Causality Insight: Dowtherm A is chosen for its exceptional thermal stability and high boiling point (257 °C), which provides a stable and consistent high-temperature environment crucial for the energy-intensive electrocyclization.[8][9] Using a pre-heated solvent ensures rapid and uniform heating of the intermediate, promoting the desired cyclization over potential side reactions like polymerization.
-
-
Once the Dowtherm A has reached 255 °C, add the hot intermediate mixture from Step 1 to the vigorously stirred solvent in a single portion.[4]
-
Maintain the temperature of the reaction mixture at 255 °C. Evolution of ethanol should be observed, which can be monitored as it distills from the reaction.
-
Continue heating until the evolution of ethanol ceases (typically 15-30 minutes).
Step 3: Product Isolation and Purification
-
Allow the reaction mixture to cool to room temperature (approx. 25 °C). As it cools, the product will precipitate out of the solvent as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid liberally with hexane to remove any residual Dowtherm A.[4]
-
Dry the product under vacuum to afford ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid. A typical yield for this procedure is around 75%.[4]
Follow-up Protocol: Hydrolysis and Decarboxylation
The initial product is often converted to 4-hydroxy-1,5-naphthyridine, a more common building block.[1]
-
Saponification: Reflux the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH, 2-3 eq.) for 2-4 hours, or until TLC indicates complete consumption of the starting material.[10]
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~3.[10] The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid will precipitate.
-
Isolation: Filter the resulting solid, wash with cold water, and dry.
-
Decarboxylation: Heat the isolated carboxylic acid neat or in a high-boiling solvent like diphenyl ether above its melting point (typically >250 °C) until gas (CO₂) evolution ceases. The remaining solid is the desired 4-hydroxy-1,5-naphthyridine.
Troubleshooting and Optimization
Low yields in the Gould-Jacobs reaction are a common issue, often stemming from suboptimal reaction conditions or side reactions.[11][12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete cyclization; Decomposition of intermediate or product at high temperatures; Side reaction (e.g., polymerization).[13] | Verify Cyclization Temperature: Ensure the reaction is maintained at a stable 250-260 °C. Temperatures too low will result in incomplete reaction, while excessive heat can cause charring.[14] Minimize Reaction Time: The high-temperature cyclization should be continued only until ethanol evolution stops. Prolonged heating can lead to degradation.[14] Purity of Reactants: Use high-purity 3-aminopyridine. Impurities can interfere with the reaction. |
| Formation of Tarry Byproducts | Reaction temperature is too high or heating is prolonged; Presence of oxygen in the reaction vessel. | Maintain a strict temperature ceiling of ~260 °C.[12] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Intermediate Fails to Cyclize | Insufficient temperature; Insufficient reaction time. | Confirm thermometer accuracy. Ensure the solvent is at the correct temperature before adding the intermediate. If using a different solvent, ensure its boiling point is high enough (>250 °C). |
| Regioselectivity Issues (for substituted pyridines) | Depending on the substituent on the aminopyridine, cyclization can occur at C2 or C4, leading to different naphthyridine isomers or pyridopyrimidines.[15][16] | For 3-aminopyridine, cyclization to form the 1,5-naphthyridine is the thermodynamically favored outcome.[15] However, with substituted aminopyridines, the regioselectivity may need to be controlled by carefully selecting the reaction conditions (e.g., solvent, temperature, or using microwave irradiation).[15][17] |
Applications in Drug Discovery
The 1,5-naphthyridine core synthesized via the Gould-Jacobs reaction is a cornerstone for the development of a wide array of therapeutics. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets. Derivatives have shown significant promise as:
-
Anticancer Agents: By inhibiting enzymes crucial for DNA replication and repair, such as topoisomerase I.[2]
-
Antibacterial Compounds: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[3]
-
Kinase Inhibitors: Specifically targeting receptors like the TGF-β type I receptor (ALK5) involved in cell signaling pathways.[2]
Conclusion
The Gould-Jacobs reaction is a time-tested, reliable, and highly effective method for the synthesis of the 1,5-naphthyridine scaffold. By understanding the core principles of the two-stage mechanism—condensation followed by high-temperature cyclization—and by carefully controlling the experimental parameters, researchers can efficiently access this valuable heterocyclic core. The protocols and troubleshooting guide provided herein offer a solid foundation for professionals in drug discovery and organic synthesis to leverage this powerful reaction in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 8. preprints.org [preprints.org]
- 9. chempoint.com [chempoint.com]
- 10. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. ablelab.eu [ablelab.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling Functionalization of 1,5-Naphthyridines
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science, lauded for its diverse biological activities.[1][2][3] The ability to precisely modify this core structure is paramount for developing novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, offering exceptional functional group tolerance, mild reaction conditions, and access to a vast commercial library of organoboron reagents.[4][5] This guide provides an in-depth exploration of the Suzuki coupling for the targeted functionalization of 1,5-naphthyridines, detailing the reaction mechanism, offering validated experimental protocols, and presenting a framework for troubleshooting and optimization.
Mechanistic Rationale: The "Why" Behind the Protocol
The success of a Suzuki-Miyaura coupling, particularly with nitrogen-containing heterocycles like 1,5-naphthyridine, hinges on a delicate interplay between the catalyst, substrate, and reagents. The presence of nitrogen atoms can lead to catalyst inhibition through coordination with the palladium center, a challenge that must be overcome with a rationally designed catalytic system.[4][6][7] The reaction proceeds through a well-established catalytic cycle, which serves as our roadmap for experimental design.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Palladium(0) species inserts into the carbon-halogen bond (C-X) of the halo-1,5-naphthyridine. This is often the rate-limiting step. The choice of a palladium precursor and, crucially, a supporting ligand is critical here. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to accelerate this step, especially for less reactive aryl chlorides.[8][9][10]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) must be activated by a base to form a more nucleophilic boronate complex.[11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is pivotal to ensure efficient formation and transfer of the boronate.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final functionalized 1,5-naphthyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized General Protocol: 2-Aryl-1,5-Naphthyridine Synthesis
This protocol provides a reliable starting point for the coupling of various arylboronic acids with 2-halo-1,5-naphthyridines. It is designed to be self-validating; successful execution with standard reagents confirms the integrity of the setup and reagents for more complex substrates.
Materials and Equipment
-
Substrates: 2-Bromo-1,5-naphthyridine (1.0 equiv.), Arylboronic acid (1.2–1.5 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.), finely ground
-
Solvents: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v) or Anhydrous Dimethylformamide (DMF)
-
Equipment: Flame-dried Schlenk flask or microwave vial, magnetic stirrer/hotplate, reflux condenser, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup, silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1,5-naphthyridine (e.g., 0.5 mmol, 104.5 mg), the chosen arylboronic acid (e.g., 0.6 mmol), and the base (e.g., K₂CO₃, 1.0 mmol, 138 mg).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg).
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
-
-
Solvent Addition and Reaction:
-
Through the septum, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The use of a biphasic system like dioxane/water often accelerates the reaction by facilitating the dissolution of both the organic substrates and the inorganic base.[12]
-
Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting halo-naphthyridine spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will vary depending on the product's polarity but often starts with a low polarity mixture (e.g., 95:5 hexanes/ethyl acetate) and gradually increases in polarity.
-
Combine the pure fractions and evaporate the solvent to afford the functionalized 1,5-naphthyridine, typically as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Summary: Substrate Scope and Typical Yields
The following table summarizes representative conditions and outcomes for the Suzuki coupling on various halo-1,5-naphthyridines, compiled from literature sources. This data provides a baseline for expected performance and aids in selecting initial reaction conditions.
| Entry | Halo-1,5-Naphthyridine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 90 | 8 | 91 | [14] |
| 2 | 4,8-Dibromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (cat.) | K₂CO₃ | DMF/H₂O | 80 | 12 | 75 | [15] |
| 3 | 2-Chloro-1,5-naphthyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 78 | [16] |
| 4 | 8-Bromo-2-methoxy-1,5-naphthyridine | 2-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [2] |
| 5 | 2-Iodo-1,5-naphthyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 90 | 8 | 88 | [14] |
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, or the formation of side products are common issues.
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient exclusion of oxygen, impure reagents.
-
Solution: Use a fresh bottle of catalyst or a pre-catalyst system. Ensure the reaction setup is rigorously purged with inert gas. Check the purity of the halo-naphthyridine and boronic acid. Consider a more active ligand system (e.g., Buchwald-type ligands).[17]
-
-
Protodeboronation (Side Product: R-H):
-
Cause: The boronic acid reacts with trace water/protons instead of transmetalating. This is common with electron-rich or sterically hindered boronic acids.[12][18]
-
Solution: Use a milder base (e.g., KF instead of K₂CO₃). Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester). Ensure solvents are rigorously anhydrous if using a non-aqueous system.
-
-
Homocoupling (Side Product: R-R):
-
Cause: Two molecules of the boronic acid couple together.
-
Solution: Lower the reaction temperature. Decrease the catalyst loading. Ensure slow, controlled heating.
-
-
Formation of Palladium Black:
-
Cause: The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This often happens if the ligand is not robust enough to stabilize the catalyst throughout the cycle.[17]
-
Solution: Switch to a more sterically bulky and electron-rich ligand that better stabilizes the palladium center.
-
The following workflow provides a logical sequence for optimizing a Suzuki coupling for a novel or challenging 1,5-naphthyridine substrate.
Caption: A systematic workflow for optimizing reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of 1,5-naphthyridines, enabling the synthesis of complex molecular architectures from readily available starting materials. A thorough understanding of the reaction mechanism allows researchers to make informed decisions regarding the choice of catalyst, base, and solvent to overcome the inherent challenges of working with nitrogen-containing heterocycles. The protocols and optimization strategies outlined in this guide provide a robust framework for successfully applying this powerful reaction in drug discovery and materials science, paving the way for the next generation of innovative 1,5-naphthyridine-based compounds.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Naphthyridine Intermediates
Authored by: A Senior Application Scientist
Introduction: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, leading to a wide array of pharmacological activities.[1] Consequently, 1,5-naphthyridine derivatives have been successfully developed as antibacterial, anticancer, and antiviral agents.[3] The increasing demand for these complex molecules in pharmaceutical pipelines necessitates robust, scalable, and efficient synthetic routes to produce key intermediates in large quantities.
This guide provides a detailed overview of established and field-proven methodologies for the multikilogram scale synthesis of 1,5-naphthyridine intermediates. We will delve into the mechanistic underpinnings of classical reactions, offer step-by-step protocols optimized for scale-up, and discuss critical process parameters and safety considerations.
Core Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system is predominantly achieved through cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two classical and highly versatile methods, the Friedländer Annulation and the Skraup-Doebner-von Miller Synthesis, remain the cornerstones of large-scale production.[4][5]
The Friedländer Annulation: A Convergent and High-Yielding Approach
The Friedländer synthesis is one of the most efficient methods for constructing the 1,5-naphthyridine core. It involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[3][6] This reaction is typically catalyzed by an acid or a base and can be driven to completion at elevated temperatures.[6]
The primary advantage of this approach for large-scale synthesis is its convergent nature, which often leads to high yields and simpler purification of the final product. A critical starting material for many Friedländer-based routes is 2-amino-3-pyridinecarboxaldehyde (also known as 2-amino-3-formylpyridine).[7][8]
Logical Workflow: Friedländer Annulation
Caption: General workflow for the large-scale synthesis of 1,5-naphthyridines via the Friedländer Annulation.
The Skraup-Doebner-von Miller Synthesis: A Robust, Step-wise Approach
This classical method involves the reaction of a 3-aminopyridine derivative with an α,β-unsaturated aldehyde or ketone, or precursors that generate them in situ (like glycerol).[1][9][10] The reaction is typically carried out in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent.[11]
While sometimes associated with harsh conditions, this method is highly reliable and can be adapted for large-scale production. A key mechanistic insight is that the reaction may proceed through a fragmentation-recombination pathway, where the aniline first undergoes conjugate addition to the unsaturated carbonyl, followed by fragmentation and recombination to form the quinoline (or in this case, naphthyridine) product.[11][12]
Reaction Schema: Skraup-Type Synthesis
Caption: Key stages in the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines.
Protocols for Large-Scale Synthesis
Safety First: The synthesis of pyridine-containing heterocycles requires strict adherence to safety protocols. Pyridine and its derivatives can be toxic, flammable, and have a strong, unpleasant odor.[13][14]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate gloves (butyl rubber or PVA are recommended over nitrile for pyridine).[14][15]
-
Storage: Store pyridine-based reagents in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[13][15]
-
Spill & First Aid: Be prepared for spills. Have spill kits readily available. In case of skin contact, wash immediately with soap and water; for eye contact, flush with water for at least 15 minutes and seek medical attention.[13][14]
Protocol 1: Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde (4)[7]
This key intermediate is crucial for the Friedländer synthesis. This protocol is an optimized version of the Turner method, designed to minimize byproduct formation.[7]
Materials & Reagents:
| Reagent | M.W. | Quantity (kg) | Moles | Eq. |
| 2-Aminopyridine (1) | 94.12 | 5.00 | 53.12 | 1.0 |
| Pivaloyl Chloride | 120.58 | 6.75 | 56.00 | 1.05 |
| Triethylamine (TEA) | 101.19 | 5.67 | 56.04 | 1.05 |
| Methyl t-butyl ether (MTBE) | 88.15 | 50 L | - | - |
| tert-Butyllithium (t-BuLi, 1.7M) | 64.06 | 74.3 L | 126.3 | 2.38 |
| Tetrahydropyran (THP) | 86.13 | 100 L | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.90 | 67.04 | 1.26 |
| Hydrochloric Acid (3N HCl) | 36.46 | 50 L | - | - |
Procedure:
-
Protection of 2-Aminopyridine:
-
Charge a 100 L reactor with 2-aminopyridine (5.00 kg) and MTBE (50 L).
-
Cool the mixture to 0-5 °C.
-
Slowly add triethylamine (5.67 kg) followed by the dropwise addition of pivaloyl chloride (6.75 kg) over 2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC/HPLC analysis confirms the complete consumption of 2-aminopyridine.
-
The resulting product, 2-(pivaloylamino)pyridine (2), can be isolated or, for large-scale efficiency, used directly in the next step after a simple aqueous wash.
-
-
Ortho-Lithiation and Formylation:
-
In a separate 250 L reactor, charge the solution of 2-(pivaloylamino)pyridine (2) and tetrahydropyran (THP, 100 L).
-
Cool the solution to -40 °C.
-
Slowly add tert-butyllithium (1.7M solution, 74.3 L) over 3-4 hours, ensuring the internal temperature does not exceed -30 °C. A deep red color indicates the formation of the dianion.
-
Stir the mixture at -30 to -40 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF, 4.90 kg), pre-cooled to 0 °C, at a rate that maintains the reaction temperature below -30 °C.
-
Stir for an additional 1 hour at -30 °C.
-
-
Hydrolysis and Isolation:
-
Carefully quench the reaction by slowly adding it to a separate vessel containing 3N HCl (50 L) at 0-10 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete hydrolysis of the pivaloyl group.
-
Adjust the pH of the aqueous layer to 7-8 with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 30 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 2-amino-3-pyridinecarboxaldehyde (4) as a crystalline solid. This optimized process using t-BuLi in THP cleanly eliminates the formation of 1,8-naphthyridine byproducts often seen with n-BuLi.[7]
-
Protocol 2: Large-Scale Friedländer Synthesis of a Substituted 1,5-Naphthyridine
This protocol demonstrates a general procedure for the cyclization step.
Materials & Reagents:
| Reagent | M.W. | Quantity (kg) | Moles | Eq. |
| 2-Amino-3-pyridinecarboxaldehyde (4) | 122.12 | 5.00 | 40.94 | 1.0 |
| Cyclohexanone | 98.14 | 4.42 | 45.03 | 1.1 |
| Potassium Hydroxide (KOH) | 56.11 | 0.46 | 8.19 | 0.2 |
| Ethanol (200 proof) | 46.07 | 60 L | - | - |
Procedure:
-
Reaction Setup:
-
Charge a 100 L glass-lined reactor with 2-amino-3-pyridinecarboxaldehyde (5.00 kg), cyclohexanone (4.42 kg), and ethanol (60 L).
-
Begin stirring the slurry.
-
Add potassium hydroxide (0.46 kg) to the mixture. The use of a base catalyst is a common and effective strategy for this condensation.[6]
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting aldehyde is consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to 0-5 °C. The product will often precipitate from the solution.
-
Hold at this temperature for 2-4 hours to maximize crystallization.
-
Collect the solid product by filtration using a large Büchner funnel or a centrifuge.
-
Wash the filter cake with cold ethanol (2 x 10 L) to remove unreacted starting materials and soluble impurities.[16]
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography can be employed.
-
Further Functionalization of Intermediates
Once the core 1,5-naphthyridine structure is formed, it can be further functionalized to produce a diverse library of advanced intermediates. Halogenation followed by cross-coupling reactions is a powerful strategy.
Common Functionalization Reactions:
| Reaction Type | Reagents & Catalysts | Purpose | Citation |
| Bromination | N-Bromosuccinimide (NBS) | Introduces a bromine handle for subsequent cross-coupling. | [1] |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃), Amine | Forms C-N bonds to introduce various amino groups. | [1] |
| Sonogashira Coupling | Palladium catalyst, Copper(I) iodide, Base (e.g., TEA), Terminal alkyne | Forms C-C bonds with alkynes. | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide), Base (e.g., Cs₂CO₃) on an activated (e.g., halogenated) ring | Replaces a leaving group with a nucleophile. | [1] |
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. iipseries.org [iipseries.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1,5-naphthyridin-4-amine
Welcome to the technical support center for the synthesis of 6-Methoxy-1,5-naphthyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this important molecule.
Introduction: The Synthetic Landscape
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry.[1][2] Its synthesis typically involves a multi-step process, with the final key step being the amination of a 4-chloro-6-methoxy-1,5-naphthyridine intermediate. The overall synthetic strategy generally follows two main pathways, starting from either a substituted pyridine or by constructing the naphthyridine core through cyclization reactions.[2][3]
Understanding the nuances of each step is critical for achieving high yields and purity. This guide will address potential pitfalls in the synthesis and provide actionable solutions based on established chemical principles and field-proven experience.
Visualizing the Synthetic Workflow
To provide a clear overview, the general synthetic approach is illustrated below. The troubleshooting and FAQ sections will refer to these key stages.
Caption: General synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Naphthyridine Ring Formation (Cyclization)
Q1: My cyclization reaction to form the 4-hydroxy-1,5-naphthyridine core is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in cyclization reactions like the Gould-Jacobs or Skraup synthesis are a frequent challenge.[3][4] The primary causes often revolve around reaction conditions and reagent purity.
-
Sub-optimal Temperature: Thermal cyclization steps are highly temperature-sensitive.[3] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. It is crucial to carefully control and optimize the reaction temperature. Consider performing small-scale experiments at varying temperatures to identify the optimal range for your specific substrate.
-
Inefficient Catalyst: For reactions requiring a catalyst (e.g., acid or base catalysts in Friedländer-type syntheses), the choice and concentration are critical.[4] If using a classical acid catalyst, ensure it is fresh and anhydrous. In some cases, switching to a milder Lewis acid catalyst might improve the yield and reduce side reactions.[4]
-
Purity of Starting Materials: The purity of the initial 3-aminopyridine derivative and the carbonyl compound is paramount. Impurities can interfere with the reaction, leading to the formation of undesired byproducts and complicating purification.[5] Always use highly purified starting materials.
Troubleshooting Workflow for Low Cyclization Yield:
Caption: Decision-making workflow for troubleshooting low cyclization yields.
Stage 2: Chlorination of the 4-Hydroxy Intermediate
Q2: The chlorination of my 4-hydroxy-6-methoxy-1,5-naphthyridine is incomplete or yields significant byproducts. How can I optimize this step?
A2: The conversion of the hydroxyl group to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃), can be challenging.
-
Reagent Quality and Excess: Ensure the phosphorus oxychloride is of high quality and used in sufficient excess to drive the reaction to completion. Old or decomposed POCl₃ can lead to incomplete reactions.
-
Temperature Control: This reaction is often exothermic. Maintaining the correct temperature is crucial to prevent the formation of undesired chlorinated byproducts or decomposition of the starting material. The reaction is typically performed at reflux.[6]
-
Work-up Procedure: The work-up is critical for isolating the chlorinated product. Quenching the reaction mixture with ice and careful neutralization with a base (e.g., aqueous ammonia or sodium bicarbonate) is necessary to precipitate the product and neutralize excess acid. Poor pH control during work-up can lead to product loss.
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Standard and effective reagent for this transformation. |
| Temperature | Reflux (typically around 110°C)[6] | Ensures sufficient energy for the reaction to proceed. |
| Reaction Time | 1-3 hours (monitor by TLC/LC-MS) | Allows for complete conversion without significant degradation. |
| Work-up | Quench with ice, neutralize with base | Safely decomposes excess POCl₃ and precipitates the product. |
Stage 3: Amination of 4-Chloro-6-methoxy-1,5-naphthyridine
Q3: My final amination step to produce this compound is slow, incomplete, or gives a low yield. What can I do?
A3: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine source is a pivotal step.[3] Several factors can influence its success.
-
Choice of Amine Source: While ammonia is the direct source of the amino group, its handling as a gas can be cumbersome. Using a surrogate like ammonium hydroxide in a sealed tube at elevated temperatures is a common method.[3] Alternatively, using a protected amine followed by deprotection can be a viable strategy.
-
Reaction Conditions: This reaction often requires elevated temperatures and pressures to proceed at a reasonable rate.[3] Microwave-assisted synthesis can be an effective way to reduce reaction times and improve yields.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Catalysis: In some cases, particularly with less reactive amines, a catalyst may be necessary. For instance, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3]
Optimization Strategies for Amination:
| Strategy | Details | Expected Outcome |
| Microwave Irradiation | Perform the reaction in a sealed microwave vial. | Reduced reaction time and potentially higher yield. |
| Alternative Amine Source | Use of sodium azide followed by reduction (e.g., with SnCl₂).[3] | Can provide a milder route to the amine. |
| Solvent Screening | Test solvents like NMP, DMAc, or DMSO. | Can improve solubility and reaction kinetics. |
| Catalytic Approach | Consider Buchwald-Hartwig amination conditions.[3] | May be necessary for challenging substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for, and how can I remove them?
A1: Common impurities include unreacted starting materials (e.g., the 4-chloro intermediate) and side products from incomplete reactions.
-
Unreacted 4-chloro-6-methoxy-1,5-naphthyridine: This is a common impurity if the amination is incomplete. It can often be removed by column chromatography.
-
Basic Impurities: If starting from a 3-aminopyridine derivative, residual starting material may be present. An acidic wash during the work-up can effectively remove these basic impurities by forming their water-soluble salts.[5]
-
High-Boiling Point Solvents: Solvents like DMSO or pyridine used in the reaction can be difficult to remove. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[5] For DMSO, aqueous washes are typically required.[5]
Q2: What is the best method for purifying the final product, this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most effective method for obtaining highly pure material.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Acid-Base Extraction: Given the basic nature of the final product, an acid-base extraction can be a useful purification step to remove non-basic impurities.
Q3: Can I use an alternative to phosphorus oxychloride for the chlorination step?
A3: While phosphorus oxychloride is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) can also be used. However, the reaction conditions may need to be re-optimized. For large-scale synthesis, the choice of reagent may also be influenced by cost and safety considerations.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several steps in this synthesis require specific safety measures.
-
Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: Cyclization and amination steps often require high temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure proper temperature control to avoid runaway reactions.
-
Sealed Tube Reactions: When performing reactions under pressure (e.g., amination with ammonium hydroxide in a sealed tube), use appropriate pressure-rated glassware and a blast shield.
By understanding the key challenges and implementing these troubleshooting strategies, you can significantly improve the efficiency and success of your synthesis of this compound.
References
- 1. Buy 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (EVT-3422080) | 81935-22-0 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
Technical Support Center: Purification of 6-Methoxy-1,5-naphthyridin-4-amine
Welcome to the technical support center for the purification of 6-Methoxy-1,5-naphthyridin-4-amine (CAS: 249889-69-8). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind each step to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is heavily dependent on the synthetic route. Naphthyridine cores are often synthesized via condensation and cyclization reactions like the Friedländer or Skraup-Doebner-von Miller syntheses.[1][2] Therefore, common impurities typically include:
-
Unreacted Starting Materials: Precursors such as substituted 3-aminopyridines are common contaminants.[1][2]
-
Side-Products: Incomplete or alternative cyclization pathways can lead to isomeric or partially reacted byproducts.[3]
-
Residual Reagents: Catalysts or reagents used in the synthesis may persist.
-
High-Boiling Solvents: Solvents like DMSO or pyridine, often used in synthesis, can be difficult to remove.[1]
Q2: My crude product is a discolored solid. What is the best purification method to try first?
For a solid crude product, recrystallization is often the most efficient first-line purification technique.[1][4] It is excellent for removing small amounts of impurities and can be scaled effectively. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Q3: My crude product is an oil or a sticky solid. How should I proceed?
If recrystallization is not feasible, column chromatography is the next logical step. However, the basic nature of the amine group in your compound requires special consideration due to its strong interaction with the acidic surface of standard silica gel.[5] An untreated silica column will likely result in significant tailing (streaking) and poor separation. See the troubleshooting section below for specific guidance on amine purification via chromatography.
Q4: How can I reliably assess the purity of my final product?
A combination of analytical techniques is essential for confirming purity:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the presence of impurities and confirms the molecular weight of your target compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
HPLC (High-Performance Liquid Chromatography): Using a calibrated UV detector, HPLC is the gold standard for quantifying purity (e.g., >98%).[6]
Troubleshooting Guide: Specific Purification Issues
This section addresses specific experimental challenges you may encounter.
Problem 1: My NMR/LCMS shows unreacted aminopyridine starting material.
Answer: Due to the basic nature of aminopyridines, the most effective method for removal is an acidic wash during the liquid-liquid extraction workup.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing with a dilute aqueous acid (e.g., 1-2M HCl), the basic starting material will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer. Your target compound, being less basic or also protonated, may require subsequent neutralization and extraction. Always check the pH of the aqueous layer and re-extract if necessary after basification.
Problem 2: My compound is streaking badly during silica gel column chromatography.
Answer: This is a classic issue when purifying amines on silica. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amine, causing poor elution and band broadening.[5][7]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-2% v/v).[5][7] The modifier will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Pre-treat the Silica: You can create a slurry of your silica gel in your starting mobile phase containing the amine modifier. This ensures the column is fully deactivated before you load your sample.[7]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[5][8]
Workflow: Troubleshooting Amine Tailing in Column Chromatography
Caption: Decision-making workflow for resolving amine tailing on silica gel.
Problem 3: I'm getting very low recovery after recrystallization.
Answer: Low recovery is typically caused by one of two issues: using too much solvent or premature crystallization.
Solutions:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using a large excess of solvent will keep more of your product in solution even after cooling, drastically reducing yield.[4]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Crash-cooling a very hot solution can trap impurities and lead to the formation of very fine crystals that are difficult to filter.[9]
-
Use an Anti-Solvent: If finding a single suitable solvent is difficult, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. Gently heat until clear and then cool slowly.
Problem 4: How do I remove residual high-boiling solvents like DMSO or pyridine?
Answer: These solvents are problematic due to their high boiling points.
-
For Pyridine: As a basic solvent, an acidic wash (e.g., 1M HCl) during workup is highly effective.[1]
-
For DMSO: Multiple aqueous washes are required to extract DMSO from the organic phase. A final wash with brine (saturated aqueous NaCl) helps to remove excess water from the organic layer before drying.[1]
-
Co-evaporation (Azeotroping): For trace amounts, add a lower-boiling solvent like toluene to the product and evaporate under reduced pressure. The toluene forms an azeotrope with the residual solvent, helping to pull it off. This can be repeated several times.[1]
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Purity Achievable | Scalability | Speed | Key Considerations |
| Recrystallization | Good to Excellent (>99%) | Excellent | Moderate | Requires a solid crude product and a suitable solvent system. |
| Acid-Base Extraction | Fair to Good | Excellent | Fast | Excellent for removing basic/acidic impurities, not for neutral ones. |
| Column Chromatography | Good to Excellent (>99%) | Good | Slow | Requires deactivation for basic amines (e.g., TEA addition).[5][7] |
| Preparative HPLC | Excellent (>99.5%) | Poor to Fair | Very Slow | High cost; best for final polishing of high-value material.[10] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted aminopyridines, from a crude reaction mixture.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). Shake vigorously and allow the layers to separate. Drain the aqueous layer. Repeat if necessary (monitor by TLC).
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: General Recrystallization from a Single Solvent
This protocol is a starting point for purifying a solid crude product.[4]
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the activated carbon or any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Workflow: General Purification Strategy
Caption: A general decision tree for the purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Identifying and minimizing byproducts in 6-Methoxy-1,5-naphthyridin-4-amine synthesis
Welcome to the technical support center for the synthesis of 6-Methoxy-1,5-naphthyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important scaffold. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, minimize byproduct formation, and streamline your purification processes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Synthesis & Impurity Profiling
Q1: What are the most common synthetic routes to this compound, and what are their relative merits?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This is often the more direct route, involving the displacement of a suitable leaving group (typically a halide) at the C4 position of a 6-methoxy-1,5-naphthyridine precursor with an amino source.
-
Route 2: Gould-Jacobs Reaction followed by Functional Group Interconversion : This classical approach involves the construction of the 4-hydroxy-1,5-naphthyridine core from a substituted aminopyridine, followed by conversion of the hydroxyl group to the desired amine.
The choice of route often depends on the availability of starting materials, desired scale, and the specific challenges encountered with impurities.
Q2: I am observing a significant amount of unreacted 4-chloro-6-methoxy-1,5-naphthyridine starting material in my SNAr amination reaction. How can I drive the reaction to completion?
A2: Incomplete conversion in SNAr reactions is a common issue. Here are several factors to investigate:
-
Reaction Temperature: The amination of chloro-naphthyridines can require elevated temperatures to proceed at a reasonable rate.[1] Consider a stepwise increase in temperature, monitoring for both conversion of starting material and the formation of degradation byproducts.
-
Choice of Base: The base plays a crucial role in deprotonating the incoming amine nucleophile. If you are using a weak base, switching to a stronger, non-nucleophilic base such as sodium tert-butoxide or potassium carbonate may improve the reaction rate.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate. Ensure your solvent is anhydrous, as water can compete as a nucleophile.
-
Amine Source: If using ammonia, ensure a sufficient excess is present, often in a sealed vessel to maintain pressure and concentration.
Q3: My final product is discolored, and I suspect impurities. What are the likely byproducts in the synthesis of this compound?
A3: Discoloration often points to the presence of impurities. Depending on the synthetic route, common byproducts can include:
-
Unreacted Starting Materials: Residual aminopyridine precursors or halogenated naphthyridine intermediates are frequent impurities.[2]
-
Hydrolysis Products: If water is present in the reaction mixture, the chloro-intermediate can hydrolyze to form 6-methoxy-1,5-naphthyridin-4-ol. Similarly, the final amine product can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Over-alkylation or Di-amination Products: In some cases, particularly with more reactive amine sources, reaction at other positions on the naphthyridine ring or multiple substitutions can occur, although this is less common for the 4-position.
-
Products of Side Reactions from Starting Materials: Impurities in the starting 3-aminopyridine derivative can lead to the formation of isomeric naphthyridine byproducts.
A general workflow for identifying and mitigating these impurities is outlined below:
Caption: A systematic approach to identifying and addressing impurities.
Troubleshooting Specific Byproducts
Q4: I have identified 6-methoxy-1,5-naphthyridin-4-ol as a significant byproduct. What is the cause and how can I prevent it?
A4: The formation of the 4-ol derivative is a classic example of a competing nucleophilic substitution reaction where water acts as the nucleophile.
-
Cause: Presence of water in the reaction medium. This can be introduced from solvents, reagents, or the atmosphere.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use high-purity starting materials and ensure the amine source is not a hydrate salt unless the reaction conditions are designed to accommodate it.
-
Q5: My NMR spectrum shows signals that could correspond to an isomeric byproduct. How can this occur in a Gould-Jacobs based synthesis?
A5: The Gould-Jacobs reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[3][4][5][6] The regioselectivity of the cyclization step is crucial.
-
Cause: If the starting aminopyridine has other nucleophilic sites or if the reaction conditions are not optimized, alternative cyclization pathways can lead to the formation of isomeric naphthyridinone precursors.
-
Prevention:
-
Purity of Starting Material: Ensure the isomeric purity of the starting 5-methoxy-3-aminopyridine.
-
Temperature Control: The high temperatures required for the cyclization step can sometimes lead to side reactions. Careful control of the heating profile is important. Microwave-assisted synthesis can sometimes offer better control and improved yields.[6]
-
The general mechanism of the Gould-Jacobs reaction is depicted below:
Caption: Key steps in the Gould-Jacobs synthesis of the 4-hydroxy-1,5-naphthyridine core.
Purification Challenges and Solutions
Q6: I am struggling to purify this compound by column chromatography. The compound seems to streak on the silica gel. What can I do?
A6: The basicity of the amino group and the pyridine-like nitrogen atoms in the naphthyridine core can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[1]
-
Solution 1: Amine-Treated Silica: Using silica gel that has been pre-treated with an amine, such as triethylamine, can help to mask the acidic silanol groups and improve the chromatography.
-
Solution 2: Basic Mobile Phase Additive: Adding a small amount of a basic modifier, like triethylamine or ammonia in methanol, to your eluent system can significantly improve the peak shape and recovery.
-
Solution 3: Alternative Stationary Phases: If silica gel proves too problematic, consider using a more inert stationary phase like alumina (basic or neutral) or a C18 reversed-phase column with an appropriate mobile phase.
Q7: Is recrystallization a viable method for purifying the final product? If so, what solvent systems are recommended?
A7: Recrystallization can be a highly effective method for purifying solid this compound, especially for removing less polar impurities.
-
Solvent Screening: A systematic solvent screen is the best approach. Start with common solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. Good starting points for polar aromatic amines include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Acetonitrile
-
Esters (e.g., ethyl acetate)
-
Mixtures of the above with a non-polar co-solvent (e.g., heptane, toluene) to induce precipitation.
-
Q8: How can I effectively remove residual high-boiling point solvents like DMSO or DMF from my final product?
A8: These solvents can be challenging to remove completely by simple evaporation.
-
Aqueous Washes: For solvents like DMSO and DMF that are water-miscible, performing an aqueous workup where the product is dissolved in an immiscible organic solvent and washed multiple times with water or brine is effective.
-
Co-evaporation (Azeotroping): Adding a solvent that forms a low-boiling azeotrope with the residual high-boiling solvent (e.g., toluene with DMSO) and then evaporating under reduced pressure can help to carry over the stubborn solvent.[2]
-
Lyophilization (Freeze-Drying): If the product is stable, lyophilization from a suitable solvent (like a mixture of water and a miscible organic solvent) can be a very effective, albeit slower, method for removing trace high-boiling solvents.
| Impurity Type | Potential Source | Recommended Removal Strategy |
| Unreacted Aminopyridine | Incomplete Gould-Jacobs reaction | Acidic wash during workup (e.g., 1M HCl)[2] |
| Unreacted Chloro-naphthyridine | Incomplete SNAr reaction | Column chromatography; optimize reaction conditions |
| 6-Methoxy-1,5-naphthyridin-4-ol | Hydrolysis of chloro-intermediate | Recrystallization; run reaction under anhydrous conditions |
| High-boiling solvents (DMSO, DMF) | Reaction solvent | Aqueous washes; co-evaporation with toluene[2] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is effective for removing unreacted aminopyridine starting materials.[2]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the acidic solution should be roughly equal to the organic phase. Repeat the wash if necessary.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small vial, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Suzuki Coupling Reactions with Naphthyridine Cores
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving challenging naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these critical C-C bond-forming reactions. Naphthyridines, as electron-deficient nitrogen-containing heterocycles, present unique challenges compared to standard aryl coupling partners. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a halo-naphthyridine failing or giving low yields?
A1: Low yields or reaction failure with naphthyridine substrates often stem from a few core issues related to their electronic nature and ability to interact with the palladium catalyst.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate strongly to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, effectively poisoning the catalyst.[1][2][3][4] The choice of ligand is critical to mitigate this effect.
-
Poor Oxidative Addition: While halo-naphthyridines are electron-deficient, which should facilitate oxidative addition, steric hindrance near the halogen can impede this initial step.[5]
-
Slow Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be rate-limiting. This is often influenced by the choice of base and solvent.[6][7]
-
Protodeborylation: Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), reducing the concentration of the active coupling partner.[8]
Q2: How do I choose the right palladium catalyst and ligand for my naphthyridine substrate?
A2: This is the most critical decision for a successful coupling. The goal is to use a catalytic system that promotes the desired reaction pathway while minimizing catalyst inhibition.
-
Bulky, Electron-Rich Ligands: These are the gold standard for challenging couplings.[9] Ligands like the Buchwald biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9] Their steric bulk creates a "ligand sphere" around the palladium that discourages the naphthyridine nitrogen from binding, while their electron-donating nature accelerates both the oxidative addition and the final reductive elimination steps.[5][6]
-
Pre-catalysts: Using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) is highly recommended.[10] These complexes are air-stable and are designed to efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[9]
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7][11] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
For Base-Sensitive Substrates: If your naphthyridine core has base-labile functional groups (like esters or amides), a milder base such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF) should be your first choice.[8][11]
-
For Difficult Couplings: For more challenging or sterically hindered couplings, a stronger base is often required to accelerate transmetalation.[9] Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[9][12][13] Cs₂CO₃ is particularly effective due to its high solubility in many organic solvents.[14]
Q4: How critical is solvent choice and degassing?
A4: Solvent choice affects reagent solubility and reaction temperature, while rigorous degassing is non-negotiable for success and reproducibility.
-
Solvent Systems: Aprotic polar solvents are generally preferred.
-
Degassing: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[9][14] It is essential to thoroughly degas the solvent and the reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.[18]
Troubleshooting Guide: Problem & Solution
Problem 1: No reaction or only starting material is recovered.
| Probable Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Use a modern, air-stable pre-catalyst like an XPhos Pd G3/G4 palladacycle to ensure efficient generation of the active Pd(0) species.[9][10] |
| Insufficiently Strong Base | The boronic acid is not being activated for transmetalation. Switch from a mild base (e.g., K₂CO₃) to a stronger one like K₃PO₄ or Cs₂CO₃.[9] |
| Oxygen Contamination | The Pd(0) catalyst has been oxidized. Improve your degassing procedure. Sparge solvents with argon for at least 30 minutes and ensure the reaction is run under a positive pressure of inert gas.[14][18] |
| Low Reaction Temperature | The activation energy for a key step (e.g., oxidative addition) is not being overcome. Increase the reaction temperature. Consider switching to a higher-boiling solvent like dioxane or toluene if necessary.[9][16] |
Problem 2: Low yield of the desired product with significant side products.
| Probable Cause | Suggested Solution |
| Protodeborylation of Boronic Acid | The boronic acid is degrading before it can couple. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[5] |
| Homocoupling of Boronic Acid | This is often caused by oxygen contamination.[9] Review and improve your degassing technique. Running the reaction under strictly anaerobic conditions is key. |
| Dehalogenation of Naphthyridine | The halo-naphthyridine is being reduced instead of coupling. This can sometimes occur with certain catalyst/ligand combinations or if there are protic sources in the reaction. Ensure anhydrous solvents are used (if the protocol is not aqueous) and consider a different ligand system. |
| Hydrolysis of Functional Groups | If your molecule contains sensitive esters or amides, a strong base may be causing cleavage. Switch to a milder base like KF or K₂CO₃ and use lower reaction temperatures if possible.[8][11] |
Problem 3: The reaction is not reproducible.
| Probable Cause | Suggested Solution |
| Inconsistent Reagent Quality | The quality of boronic acids can vary significantly between batches and suppliers. They can degrade over time. It is good practice to test a simple, reliable Suzuki reaction (e.g., bromobenzene with phenylboronic acid) to confirm your catalyst, base, and solvents are performing as expected.[5] |
| Variable Water Content | In anhydrous reactions, trace water can impact results. In aqueous reactions, the ratio of water to organic solvent is critical. Ensure you are using anhydrous solvents when required or maintaining a consistent solvent ratio for every reaction. Some anhydrous couplings with K₃PO₄ actually require a small amount of water to function optimally.[5] |
| Physical Properties of Base | The particle size of solid bases like K₃PO₄ can affect reaction rates. Grinding the base to a fine, consistent powder before use can improve reproducibility.[5] |
Experimental Protocols & Visualizations
General Protocol for a Screening Suzuki Coupling Reaction
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 eq), the boronic acid or boronate ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent). If not already done, degas the entire mixture by bubbling with argon for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle and Key Challenges
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle and highlights the steps where issues with naphthyridine cores typically arise.
Caption: The Suzuki cycle with potential catalyst inhibition by the naphthyridine core.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when encountering a low-yielding reaction.
Caption: A step-by-step decision tree for troubleshooting failed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,5-Naphthyridine Derivatives
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. It addresses common stability challenges encountered during experimental workflows and offers troubleshooting advice and detailed protocols in a direct question-and-answer format.
Section 1: Foundational Knowledge & FAQs
This section covers the fundamental principles governing the stability of the 1,5-naphthyridine scaffold.
Q1: What are the primary factors that influence the stability of my 1,5-naphthyridine derivative in solution?
A1: The stability of a 1,5-naphthyridine derivative is not governed by a single factor but is a multifactorial issue. The primary variables you must control are:
-
Solvent Choice: The solvent is the most critical factor. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in degradation pathways like solvolysis[1]. Aprotic, anhydrous solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions.
-
pH of the Medium: The 1,5-naphthyridine nucleus contains two nitrogen atoms that can be protonated at low pH or act as Lewis bases. The pH of aqueous solutions can drastically affect stability, often catalyzing hydrolysis[2][3]. Stability is typically highest in a specific, narrow pH range that must be determined experimentally.
-
Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[3][4] Therefore, storing solutions at low temperatures (-20°C or -80°C) is a standard practice to minimize thermal degradation.
-
Light Exposure: Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of impurities[3][4].
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for derivatives with electron-rich substituents.
Q2: From a chemical standpoint, why is the 1,5-naphthyridine core susceptible to degradation?
A2: The chemical reactivity and resultant stability of the 1,5-naphthyridine ring are rooted in its electronic structure. The presence of two nitrogen atoms within the aromatic system has profound consequences:
-
Electron Deficiency: Nitrogen is more electronegative than carbon. The nitrogen atoms withdraw electron density from the ring system, making the carbon atoms electron-deficient. This increased electrophilicity makes the ring susceptible to attack by nucleophiles.[5]
-
Lone Pair Availability: The nitrogen atoms possess lone pairs of electrons. While involved in the aromatic system, they can still act as sites for protonation or coordination with metal ions.[2]
-
Structural Strain: The stability of nitrogen heterocycles is also related to the firmness of their backbone bonds. While aromatic, the specific arrangement and proximity of nitrogen atoms can influence bond strengths and overall molecular architecture, potentially creating reactive sites.[6][7]
Section 2: Troubleshooting Common Stability Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My compound shows rapid, time-dependent degradation in an aqueous buffer, confirmed by HPLC. What is the likely cause and how can I mitigate it?
Likely Cause: You are likely observing hydrolysis . In aqueous environments, water can act as a nucleophile, attacking the electron-deficient 1,5-naphthyridine core or susceptible functional groups on your derivative. This reaction is often catalyzed by acidic or basic conditions.[3][8]
Troubleshooting Steps:
-
pH Optimization: The first step is to determine the optimal pH for stability. Conduct a pH-stability profile by dissolving your compound in a series of buffers (e.g., from pH 3 to pH 10) and monitor its degradation over time. This will identify the pH at which the compound is most stable.
-
Use Co-solvents: If your experiment allows, minimize the concentration of water. While you may need an aqueous buffer for a biological assay, preparing your high-concentration stock solution in an anhydrous aprotic solvent like DMSO is critical.[4] Add the stock to the aqueous buffer immediately before the experiment to minimize exposure time.
-
Temperature Control: Perform all experiments and store all solutions at the lowest practical temperature to slow the rate of hydrolysis.
Problem: I dissolved my 1,5-naphthyridine derivative in DMSO, left the vial on the bench for a day, and now I see a significant new impurity peak in my LC-MS analysis. What happened?
Likely Cause: This is a classic case of either photodegradation or oxidation , or a combination of both.
-
Photodegradation: Standard laboratory lighting contains UV components that can provide the energy to initiate photochemical reactions in sensitive aromatic compounds.[4]
-
Oxidation: If the vial was not sealed under an inert atmosphere, dissolved atmospheric oxygen could have reacted with your compound, especially if it has electron-donating groups.
Troubleshooting Steps:
-
Protect from Light: Always store solutions of 1,5-naphthyridine derivatives in amber vials or vials wrapped in aluminum foil to block light.[4] Minimize exposure to ambient light during experimental setup.
-
Use High-Purity Solvents: Ensure you are using high-purity, anhydrous grade solvents. Water in solvents like DMSO can facilitate degradation.
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, purge the vial with an inert gas (nitrogen or argon) before sealing to displace oxygen.
-
Prepare Fresh Solutions: The most reliable practice for sensitive compounds is to prepare solutions fresh from solid material immediately before use.[4]
Section 3: Practical Experimental Guides
To proactively understand the stability profile of your 1,5-naphthyridine derivative, a forced degradation study is essential. This is a regulatory requirement for drug development and a critical tool for developing stability-indicating analytical methods.[8][9][10]
Protocol: How to Conduct a Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade a sample of your compound to identify potential degradation products and establish the specificity of your analytical method.[9] The goal is to achieve 5-20% degradation.[3][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your 1,5-naphthyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[4]
2. Application of Stress Conditions:
-
Set up five separate reactions from the stock solution, plus a control sample (stock solution stored at -20°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven at 60°C for 48 hours.[3] Also, heat the solid compound under the same conditions.
-
Photolytic Degradation: Expose a sample of the stock solution (in a quartz cuvette or clear vial) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) as specified by ICH Q1B guidelines.[3]
-
3. Sample Analysis:
-
After the specified time, cool the thermal samples. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analyze all samples using a high-resolution analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, preferably coupled with a Mass Spectrometer (LC-MS).[11][12]
-
Your HPLC method should be capable of separating the parent compound from all generated degradation products. This is what defines a "stability-indicating" method.[11]
Data Presentation: Interpreting Forced Degradation Results
The results of your study should be summarized to clearly show the compound's lability under different conditions. The table below provides a hypothetical example of how to present this data.
Table 1: Representative Forced Degradation Data for a Hypothetical 1,5-Naphthyridine Derivative (BCN-Example-01)
| Stress Condition | Reagent/Parameter | Duration | % Parent Compound Remaining | % Degradation | Number of Degradants Detected |
| Control | - | 48 hrs | 99.8% | 0.2% | 0 |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 hrs | 85.2% | 14.8% | 2 |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | 24 hrs | 79.5% | 20.5% | 3 |
| Oxidation | 3% H₂O₂ @ RT | 24 hrs | 91.3% | 8.7% | 1 |
| Thermal (Solution) | 60°C | 48 hrs | 98.1% | 1.9% | 1 |
| Photolytic (Solution) | ICH Q1B | - | 88.6% | 11.4% | 2 |
Note: This data is for illustrative purposes only and does not represent a specific 1,5-naphthyridine derivative.
Visualizing Experimental and Degradation Logic
To better understand the relationships between stress factors and outcomes, diagrams can be highly effective.
Caption: Common degradation pathways for 1,5-naphthyridine derivatives.
Caption: Workflow for a forced degradation study.
References
- 1. Solvolysis - Wikipedia [en.wikipedia.org]
- 2. Interactions of 1,5-naphthyridine with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ijsdr.org [ijsdr.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Stability and Storage of 4-Amino-naphthyridines
This guide is intended for researchers, scientists, and drug development professionals working with 4-amino-naphthyridine derivatives. Its purpose is to provide in-depth technical support for preventing degradation during storage and to offer troubleshooting solutions for common stability issues encountered in a laboratory setting.
Introduction
4-Amino-naphthyridines are a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The stability of these compounds is paramount to ensure the accuracy of experimental results and the efficacy and safety of potential drug candidates. This guide provides a comprehensive overview of the factors that can lead to the degradation of 4-amino-naphthyridines and offers practical, evidence-based strategies to mitigate these risks.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues that may arise during the storage and handling of 4-amino-naphthyridine compounds.
Issue 1: Discoloration of Solid Compound (e.g., turning yellow, brown, or reddish)
Question: My solid 4-amino-naphthyridine sample, which was initially a white or off-white powder, has developed a yellow or brownish tint upon storage. What is the likely cause and how can I prevent this?
Answer:
Discoloration of aromatic amines is a common indicator of oxidative degradation. The amino group in the 4-position of the naphthyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of colored impurities, such as nitro or N-oxide derivatives, compromising the purity of your sample.
Causality and Prevention:
-
Oxidation by Air: The primary cause is often slow oxidation from atmospheric oxygen. The lone pair of electrons on the amino group makes the ring system electron-rich and thus more susceptible to oxidation. To prevent this, it is crucial to minimize contact with air.
-
Solution: Store the compound under an inert atmosphere.[3] This can be achieved by blanketing the solid with an inert gas like argon or nitrogen before sealing the container. For highly sensitive compounds, storage in a glovebox with a controlled inert atmosphere is recommended.
-
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative reactions. Many heterocyclic aromatic compounds are known to be light-sensitive.
-
Solution: Always store 4-amino-naphthyridine compounds in amber-colored vials or containers that block UV light.[4] For added protection, wrap the container in aluminum foil and store it in a dark place, such as a cabinet or drawer.
-
-
Trace Metal Contamination: Trace amounts of metal ions can catalyze oxidation reactions.
-
Solution: Use high-purity solvents and reagents when working with your compound. Ensure that all glassware is thoroughly cleaned to remove any residual metal contaminants.
-
Workflow for Handling and Storing Oxidation-Sensitive Compounds:
Caption: Workflow for minimizing oxidative degradation of 4-amino-naphthyridines.
Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution
Question: I prepared a stock solution of my 4-amino-naphthyridine derivative in an organic solvent. After a few days of storage, I see new, unexpected peaks in my HPLC chromatogram. What could be happening?
Answer:
The appearance of new peaks in an HPLC analysis of a stored solution is a clear indication of degradation. The most likely culprits are hydrolysis, oxidation, or photodegradation, depending on the solvent and storage conditions.
Causality and Prevention:
-
Hydrolysis: If your solvent contains water (even trace amounts), the amino group or other susceptible functional groups on the naphthyridine ring can undergo hydrolysis. This is particularly relevant for solutions stored at non-neutral pH.
-
Solution: Use anhydrous solvents for preparing stock solutions whenever possible. If an aqueous solution is necessary, prepare it fresh before each experiment. The pH of the solution can significantly impact stability; therefore, it's advisable to determine the optimal pH range for your specific derivative through stability studies.[5]
-
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, similar to the solid state but often at an accelerated rate.
-
Solution: Degas your solvents before use by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. For long-term storage of solutions, flushing the headspace of the vial with an inert gas before sealing is recommended.
-
-
Photodegradation: As with the solid compound, exposure to light can cause degradation in solution.
-
Solution: Store solutions in amber vials or protect them from light. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.
-
Troubleshooting Workflow for Unstable Solutions:
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Amination of Chloronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the amination of chloronaphthyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of aminonaphthyridines via palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of these reactions, ensuring successful outcomes in your research and development endeavors.
Introduction: The Challenge and Opportunity of Naphthyridine Scaffolds
Naphthyridine cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amino group to a chloronaphthyridine scaffold via C-N cross-coupling, most notably the Buchwald-Hartwig amination, is a pivotal transformation in the synthesis of novel drug candidates.[1][2] However, the presence of the nitrogen atoms within the naphthyridine ring can present unique challenges, including catalyst inhibition and regioselectivity issues, that require careful optimization of reaction conditions. This guide will address these challenges head-on, providing you with the knowledge to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Q1: My Buchwald-Hartwig reaction with a chloronaphthyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent hurdle, primarily because chloro-heterocycles like chloronaphthyridines are less reactive than their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[3]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: The choice and quality of your palladium source are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which forms the active Pd(0) species more reliably.[4]
-
Ligand Selection: For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective. Opt for sterically hindered biarylphosphine ligands which have proven effective for challenging heteroaryl chlorides.[5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and degassed solvents.
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[4] Water can lead to catalyst decomposition and competing side reactions.[7]
-
Temperature: Amination of chloro-heterocycles often requires elevated temperatures, typically in the range of 80-120 °C, to facilitate the challenging oxidative addition step.[4]
-
-
Base Selection:
-
A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely necessitate a more active catalyst system and higher temperatures.
-
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my naphthyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloronaphthyridine is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination and side reactions. Experiment with different bulky, electron-rich ligands.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace amounts of water can be a proton source for hydrodehalogenation.
-
Base Selection: The nature of the base can also play a role. While strong bases are necessary, consider screening different alkoxides or silylamides.
Q3: How do I achieve regioselective amination on a dichloronaphthyridine (e.g., 2,7-dichloronaphthyridine)?
Achieving regioselectivity is a significant challenge. The relative reactivity of the chlorine atoms is influenced by the electronic effects of the nitrogen atoms in the naphthyridine ring. Generally, chlorine atoms at positions α to a ring nitrogen (e.g., C2 and C7 in 2,7-dichloronaphthyridine) are more activated towards nucleophilic attack and oxidative addition.
Factors Influencing Regioselectivity:
-
Electronic Effects: The positions of the nitrogen atoms in the naphthyridine isomer will dictate the electron density at each carbon atom. Positions that are more electron-deficient will be more susceptible to reaction.
-
Steric Hindrance: The steric bulk of both the amine nucleophile and the ligand on the palladium catalyst can influence which chlorine atom is more accessible for reaction.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Catalyst System: The choice of palladium precursor and ligand can have a profound effect on regioselectivity. A systematic screening of different catalyst systems is often necessary. For dichloropyrimidines, palladium catalysis has been shown to strongly favor one isomer over the other.[8]
-
General Reactivity Order (Hypothetical):
For a generic dichloronaphthyridine, the chlorine atom at the position with the lowest electron density, often influenced by the proximity of the two nitrogen atoms, is expected to be more reactive. For example, in 2,7-dichloronaphthyridine, both positions are electronically similar, and achieving high selectivity can be challenging.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for these reactions?
A: Typically, a catalyst loading of 1-5 mol% of the palladium precursor is a good starting point.[9] For less reactive chloronaphthyridines, a higher catalyst loading may be necessary. However, excessively high catalyst loading can sometimes lead to an increase in side products.
Q: Can I use copper-based catalysts for the amination of chloronaphthyridines?
A: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are an alternative to palladium-catalyzed methods.[5] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to modern Buchwald-Hartwig protocols, especially for challenging chloro-heterocycles.
Q: How do I purify my aminonaphthyridine product?
A: The purification of aminonaphthyridine products typically involves the following steps:
-
Filtration: After the reaction is complete, the mixture is usually filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10]
-
Extraction: The filtrate is then subjected to a standard aqueous workup to remove the base and other water-soluble impurities.
-
Chromatography: The crude product is most commonly purified by flash column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of your product.
-
Palladium Removal: Residual palladium can sometimes remain in the final product. If high purity is required, treatment with a palladium scavenging resin may be necessary.[11]
Q: What are some common side reactions to be aware of?
A: Besides hydrodehalogenation, other potential side reactions include:
-
Diarylation: If a primary amine is used, a second amination can occur to form a diarylamine. This can often be suppressed by using a slight excess of the amine and choosing a catalyst system known for selective monoarylation.[12]
-
Homocoupling: Homocoupling of the amine or the chloronaphthyridine can occur, though this is less common with optimized catalyst systems.
-
Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[13] The use of bulky, electron-rich ligands helps to mitigate this issue by favoring the desired catalytic cycle.
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of a Chloronaphthyridine
This protocol provides a general starting point for the amination of a generic chloronaphthyridine with a primary or secondary amine.
Materials:
-
Chloronaphthyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium Pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the chloronaphthyridine, palladium pre-catalyst, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for the General Amination Protocol:
Caption: Step-by-step experimental workflow.
Data Presentation: Catalyst System Selection
The choice of ligand is paramount for a successful amination of a chloronaphthyridine. Below is a table summarizing commonly used bulky phosphine ligands and their general applicability.
| Ligand Name | Structure | General Applicability |
| XPhos | [Image of XPhos structure] | Broadly applicable for a range of C-N couplings, including challenging substrates. |
| RuPhos | [Image of RuPhos structure] | Particularly effective for the amination of heteroaryl chlorides.[14] |
| BrettPhos | [Image of BrettPhos structure] | Excellent for the monoarylation of primary amines and for coupling with sterically hindered substrates.[14][15] |
| DavePhos | [Image of DavePhos structure] | A versatile ligand for a variety of cross-coupling reactions. |
Note: The optimal ligand for a specific chloronaphthyridine and amine combination should be determined experimentally.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the chloronaphthyridine.[1][15] The resulting Pd(II) complex then coordinates with the amine, and a base facilitates deprotonation to form a palladium-amido complex. Finally, reductive elimination yields the desired aminonaphthyridine product and regenerates the Pd(0) catalyst.[15]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. reddit.com [reddit.com]
- 7. escholarship.org [escholarship.org]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 1,5-Naphthyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,5-naphthyridine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide practical troubleshooting advice, and offer detailed protocols to ensure the successful and safe scale-up of your synthesis. The 1,5-naphthyridine core is a vital scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, from antimalarials to kinase inhibitors.[1][2][3][4] However, scaling its synthesis from milligrams to kilograms presents a unique set of obstacles that require careful consideration and process optimization.
Troubleshooting Guide: Common Scale-Up Challenges
This section uses a question-and-answer format to directly address specific issues you may encounter during the scale-up process.
Question 1: My Friedländer/Skraup synthesis yield has dropped significantly upon scale-up. What are the likely causes and how can I fix it?
Low yield is the most common and frustrating issue during scale-up. The problem often lies in factors that are negligible at the bench but become critical at a larger scale.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inefficient Heat Transfer | The Friedländer and Skraup reactions are often exothermic.[4] In a large reactor, the surface-area-to-volume ratio decreases, leading to poor heat dissipation. This can cause localized overheating, leading to side reactions and decomposition of starting materials or products. | 1. Controlled Reagent Addition: Add the limiting reagent or catalyst portion-wise or via a syringe pump to control the reaction rate and heat generation. 2. Jacketed Reactor: Use a reactor with a cooling jacket and ensure efficient circulation of the cooling fluid. 3. Solvent Choice: Select a higher-boiling point solvent that can absorb more thermal energy without boiling. |
| Poor Mixing & Mass Transfer | Inadequate agitation in a large vessel leads to concentration and temperature gradients. This can result in incomplete reactions and the formation of byproducts where reagents are locally in excess. | 1. Optimize Agitation: Adjust the stirrer speed and type (e.g., anchor vs. turbine) to ensure homogeneity. 2. Dilution: While counterintuitive for throughput, slightly increasing the solvent volume can sometimes improve mixing and overall yield. |
| Catalyst Inefficiency or Deactivation | Catalysts that work well on a small scale may not be robust enough for longer reaction times or the higher temperatures seen in large reactors.[5] Some modern catalysts are sensitive to trace impurities in bulk starting materials. | 1. Catalyst Screening: Re-evaluate the catalyst. While classic acid/base catalysts are common, options like propylphosphonic anhydride (T3P®) or choline hydroxide in water have shown high efficiency and can be more suitable for scale-up.[6][7] 2. Purity of Starting Materials: Ensure the purity of your bulk 3-aminopyridine and carbonyl compounds. Trace impurities can poison the catalyst. |
| Atmospheric Moisture | Many condensation reactions are sensitive to water. A larger reactor headspace and longer reaction times increase the risk of moisture ingress, which can hydrolyze intermediates or deactivate catalysts. | 1. Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the process. 2. Dry Solvents: Use appropriately dried solvents, especially for moisture-sensitive catalysts like Lewis acids. |
Question 2: I am observing the formation of new, difficult-to-separate impurities on a larger scale. How do I identify and mitigate them?
Impurity profiling is critical during scale-up. New byproducts often arise from the issues of poor heat and mass transfer discussed previously.
Common Impurities & Mitigation Strategies
-
Isomeric Byproducts: The cyclization step can sometimes proceed with poor regioselectivity, especially with unsymmetrical ketones in the Friedländer synthesis. This leads to positional isomers that are notoriously difficult to separate due to very similar polarities.[8]
-
Solution: Revisit the reaction conditions. Lowering the temperature or changing the catalyst can often improve selectivity. A thorough screening of solvents and catalysts at the bench scale before scaling is highly recommended. For purification, high-performance column chromatography with a shallow gradient may be necessary.[8]
-
-
Polymerization Products: The Skraup synthesis involves the in-situ formation of acrolein from glycerol, which can readily polymerize under the harsh acidic and high-temperature conditions.[4]
-
Solution: Ensure the oxidizing agent is potent and present in the correct stoichiometry to facilitate the rapid cyclization and aromatization, minimizing the residence time of free acrolein. Controlled addition of glycerol to the hot acid/oxidizer mixture can also help.
-
-
Di-substituted Byproducts: In functionalization steps, such as halogenation or amination, over-reaction can lead to di-substituted naphthyridines.[8]
-
Solution: This is a stoichiometry and mixing issue. Use a slight excess of the naphthyridine substrate and add the reagent slowly with efficient stirring to avoid localized high concentrations.
-
Question 3: My purification process (column chromatography) is not scalable. What are the alternatives for multi-kilogram batches?
Relying on silica gel chromatography for large-scale purification is often economically and practically unfeasible.
Scalable Purification Strategies
-
Acid-Base Extraction/Wash: 1,5-Naphthyridines are basic compounds. This property can be exploited for a highly effective and scalable purification workup.
-
Principle: The basic nitrogen atoms of the naphthyridine ring are protonated in an acidic aqueous solution, making the compound water-soluble. Neutral organic impurities remain in the organic phase and can be separated.
-
Workflow: See Protocol 2 for a detailed procedure.
-
-
Recrystallization: This is one of the most powerful and cost-effective purification techniques for crystalline solids at scale.
-
Principle: The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor.
-
Solvent Screening: A thorough solvent screen is essential. The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. Common solvent systems include isopropanol, ethanol, ethyl acetate/heptane, or toluene.
-
-
Trituration: If the product is a solid and the impurities are highly soluble in a particular solvent, the crude material can be stirred as a slurry in that solvent. The impurities dissolve, and the pure product is isolated by filtration.
General Synthesis & Purification Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a 1,5-naphthyridine derivative, highlighting key decision points for scale-up.
Caption: General workflow for 1,5-naphthyridine synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the 1,5-naphthyridine core? A: The most common and industrially relevant methods are cyclization reactions. These include the Skraup reaction (from 3-aminopyridine and glycerol), the Friedländer annulation (from an o-aminoaryl aldehyde/ketone and a carbonyl compound), and the Gould-Jacobs reaction (from an aniline derivative and an alkoxymethylenemalonate).[1][2][9][10] Other methods like Povarov reactions or strategies involving cross-coupling followed by cyclization are also used for more complex derivatives.[1][9]
Q: What are the critical safety considerations for a large-scale Skraup synthesis? A: The Skraup reaction is notoriously energetic and requires strict safety protocols. The primary hazards are:
-
Highly Exothermic Nature: The reaction can run away if not properly controlled. Always ensure robust cooling and slow, controlled addition of reagents.
-
Use of Strong Acid: Concentrated sulfuric acid is typically used, which is highly corrosive. Ensure appropriate personal protective equipment (PPE) and materials of construction for the reactor.
-
Formation of Acrolein: Acrolein is toxic and volatile. The reaction should be performed in a well-ventilated area or a closed system.
Q: How can I improve the solubility of my 1,5-naphthyridine intermediate for the next step? A: Poor solubility is a common issue. If changing the solvent is not an option, you can sometimes form a salt of the naphthyridine (e.g., hydrochloride or tosylate salt) which may have different solubility properties. Alternatively, for reactions like Suzuki or Buchwald-Hartwig couplings, the choice of ligand can sometimes help to solubilize the metal complex and starting material.[1]
Q: Which analytical techniques are best for monitoring reaction progress? A: For real-time monitoring, Thin-Layer Chromatography (TLC) is invaluable for its speed and low cost.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any major impurities.[7]
Troubleshooting Low Product Purity
If your final product purity is low after initial workup, use this decision tree to identify the next steps.
Caption: Decision tree for troubleshooting low product purity.
Experimental Protocols
Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,5-Naphthyridine
This protocol is adapted from established green chemistry principles for naphthyridine synthesis.[7]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 3-aminopyridine-2-carbaldehyde (10.0 g, 81.9 mmol).
-
Reagent Addition: Add deionized water (100 mL) followed by acetone (6.0 g, 103.2 mmol, 1.26 equiv).
-
Catalyst Addition: Add a 45% aqueous solution of choline hydroxide (ChOH) (0.5 mL, ~1 mol%).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC (typically complete within 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Cool further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 2-methyl-1,5-naphthyridine. (Expected yield: >90%).
Protocol 2: Scalable Purification by Acid-Base Extraction
This protocol is a general method for purifying basic naphthyridine cores from non-basic impurities.[8]
-
Dissolution: Dissolve the crude product (e.g., 50 g) in a suitable organic solvent like dichloromethane or ethyl acetate (500 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add 1M aqueous hydrochloric acid (HCl) (250 mL) and shake vigorously. Allow the layers to separate. The protonated 1,5-naphthyridine product will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer again with 1M HCl (100 mL) to ensure complete recovery.
-
Combine & Wash: Combine the acidic aqueous extracts. To remove any trapped non-polar impurities, wash the combined aqueous layer with a small amount of fresh organic solvent (50 mL). Discard this organic wash.
-
Basification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10. The free-base product will precipitate out as a solid or an oil.
-
Final Extraction: Extract the basified aqueous solution with the original organic solvent (e.g., dichloromethane) (3 x 150 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1,5-naphthyridine.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling the 1,5-Naphthyridine Scaffold Against Established Multi-Kinase Inhibitors
This guide provides an in-depth comparison of the emerging 1,5-naphthyridine class of kinase inhibitors against well-established, multi-targeted tyrosine kinase inhibitors (TKIs). It is designed for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and identify new opportunities in kinase inhibitor development. We will explore the unique potential of the 1,5-naphthyridine scaffold, benchmark its derivatives against current standards of care, and provide detailed experimental protocols for their evaluation.
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance persist.
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1,5-naphthyridine core, a heterocyclic motif, has emerged as one such scaffold. Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of potency and selectivity against specific kinase targets, making it a promising platform for developing next-generation cancer therapeutics.[1] While specific compounds like 6-Methoxy-1,5-naphthyridin-4-amine are part of this broader exploration, this guide will focus on the demonstrated potential of the 1,5-naphthyridine chemical class as a whole.
Section 1: The 1,5-Naphthyridine Scaffold – A Versatile Platform for Kinase Inhibition
The 1,5-naphthyridine skeleton provides a robust and synthetically accessible starting point for inhibitor design. Derivatives have demonstrated potent, often nanomolar, inhibitory activity against several key kinase families implicated in oncology and other diseases.
Key kinase targets for which 1,5-naphthyridine derivatives have shown significant activity include:
-
TGF-β Type I Receptor (ALK5): Transforming growth factor-beta (TGF-β) signaling is involved in development, cell growth, and differentiation. Potent and selective 1,5-naphthyridine inhibitors of ALK5 have been identified, with IC50 values as low as 4 nM.[2][3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known oncogenic driver in various tumors, including bladder and breast cancers. Novel 1,5-naphthyridine series have been developed that show nanomolar affinity for all four members of the FGFR family (FGFR1, 2, 3, and 4) with selectivity over VEGFR-2.[4]
-
Other Kinases: The versatility of the scaffold has also led to the development of derivatives targeting c-Met kinase and Aurora kinases, further highlighting its privileged status.[5]
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Key Attribute |
| Aminothiazole Derivative (Compound 15) | ALK5 (TGF-β Type I Receptor) | 6 | Potent and selective inhibition.[2] |
| Pyrazole Derivative (Compound 19) | ALK5 (TGF-β Type I Receptor) | 4 | High potency in both enzymatic and cellular assays.[2][3] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar Affinity | Pan-FGFR inhibitor with selectivity against VEGFR-2.[4] |
Section 2: Benchmarking Against Approved Multi-Kinase Inhibitors
To understand the potential of the 1,5-naphthyridine scaffold, it is essential to compare its derivatives to the established multi-kinase inhibitors currently used in the clinic. These drugs typically target multiple receptor tyrosine kinases (RTKs) involved in angiogenesis (e.g., VEGFRs, PDGFRs) and tumor cell proliferation.
| Inhibitor | Primary Kinase Targets | Key Approved Indications |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[1][6][7] | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST)[6] |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases (C-RAF, B-RAF), c-KIT, FLT3, RET[2][8][9] | Hepatocellular Carcinoma (HCC), RCC, Thyroid Cancer[8] |
| Axitinib | VEGFRs (1, 2, 3), PDGFRs, c-KIT[10][11][12] | Advanced RCC[10][11] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFRs[13][14][15] | RCC, Soft Tissue Sarcoma[13][14] |
| Regorafenib | VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[5][16] | Metastatic Colorectal Cancer, GIST, HCC[5] |
| Cabozantinib | VEGFRs, MET, AXL, RET, KIT, FLT3[3] | RCC, HCC, Medullary Thyroid Cancer[3] |
| Lenvatinib | VEGFRs, FGFRs, PDGFRα, RET, c-KIT | RCC, HCC, Differentiated Thyroid Cancer, Endometrial Cancer |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |
| Erlotinib | EGFR[4] | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer[4] |
Section 3: Comparative Analysis and Future Perspectives
A direct comparison reveals distinct strategic opportunities for 1,5-naphthyridine derivatives. While many approved drugs are broad-spectrum inhibitors targeting the common angiogenesis pathways (VEGFR/PDGFR), the 1,5-naphthyridine scaffold has been successfully leveraged to create highly potent and selective inhibitors for other important oncogenic kinases like ALK5 and the FGFR family.[2][4]
This offers a significant advantage:
-
Precision Targeting: For tumors driven by specific FGFR amplifications or mutations, a selective pan-FGFR inhibitor from the 1,5-naphthyridine class could offer superior efficacy and a more favorable side-effect profile compared to a broader TKI where FGFR inhibition is just one of many activities.
-
Novel Mechanisms: Targeting pathways like TGF-β with selective ALK5 inhibitors provides a therapeutic strategy distinct from the anti-angiogenic focus of most current TKIs, opening avenues for treating cancers resistant to standard therapies or for use in combination regimens.
The path forward lies in leveraging structure-based drug design to further optimize the potency and selectivity of 1,5-naphthyridine derivatives. The ultimate goal is to develop novel agents that can either target specific cancer dependencies with high precision or offer unique inhibitory profiles that overcome existing mechanisms of resistance.
Section 4: Experimental Protocols for Kinase Inhibitor Evaluation
Validating and comparing kinase inhibitors requires a suite of robust in vitro and cell-based assays. The following protocols provide a self-validating workflow, from initial enzymatic screening to confirmation of cellular activity.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.
Causality: The amount of ADP formed is directly proportional to the kinase activity. A potent inhibitor will result in a low ADP concentration and, consequently, a low luminescent signal.
Step-by-Step Methodology:
-
Kinase Reaction Preparation:
-
In a 96-well plate, add 5 µL of a 5X solution of the kinase of interest in reaction buffer.
-
Add 2.5 µL of a 10X solution of the test inhibitor (e.g., a 1,5-naphthyridine derivative) at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" background control.
-
Add 5 µL of a 5X solution of the appropriate kinase substrate and 12.5 µL of a 2X ATP solution to each well to initiate the reaction. The final volume is 25 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualization of a Key Signaling Pathway
Understanding the mechanism of action requires visualizing the pathways these inhibitors target. The VEGFR pathway is a critical driver of angiogenesis and a primary target for many of the benchmark inhibitors discussed.
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1,5-naphthyridin-4-amine Derivatives
The 1,5-naphthyridine scaffold represents a class of privileged heterocyclic structures in medicinal chemistry, valued for their versatile biological activities which span from anticancer to antimicrobial applications.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly promising subclass: 6-Methoxy-1,5-naphthyridin-4-amine derivatives. These compounds have emerged as potent modulators of various biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors.
Our focus is to dissect the chemical architecture of this scaffold, explaining the causal relationships between specific structural modifications and their resulting biological potency and selectivity. This comparative analysis is intended to serve as a strategic resource for researchers and professionals engaged in the design and development of novel therapeutics.
The Privileged Scaffold: this compound
The 1,5-naphthyridine core is a diazanaphthalene, essentially two fused pyridine rings. This arrangement creates a unique electronic and structural profile that is highly effective for interacting with the hinge region of many protein kinases, a critical interaction for potent inhibition. The this compound scaffold builds upon this foundation with key functional groups that serve as anchors for biological activity and points for synthetic diversification.
Below is a diagram of the core scaffold, highlighting the key positions for chemical modification that will be discussed in this guide.
Caption: The core chemical structure of this compound.
Key Inherent Features:
-
1,5-Naphthyridine Core: The two nitrogen atoms are crucial for forming hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine from ATP.
-
4-Amino Group (R¹): This group acts as a primary vector for extending substituents into the solvent-exposed region of the target's active site. Modifications here are critical for tuning selectivity and physicochemical properties.
-
6-Methoxy Group: This electron-donating group modulates the electronic character of the ring system, potentially influencing binding affinity and metabolic stability.
-
C2 and C7 Positions (R², R³): These positions offer opportunities for substitution to further refine potency, selectivity, and pharmacokinetic profiles.
Comparative SAR Analysis Across Different Biological Targets
Derivatives of the 1,5-naphthyridine scaffold have been optimized against a variety of targets. The optimal substitution pattern is highly dependent on the topology of the target's active site. We will compare the SAR for two major classes of targets: Protein Kinases and Bacterial Topoisomerases.
Protein Kinase Inhibition (e.g., ALK5, FGFR)
Kinases are a major focus for this scaffold. Studies have identified potent inhibitors of the Transforming Growth Factor-beta type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs) based on the 1,5-naphthyridine core.[4][5]
-
Modification at the 4-Amino Position (R¹): This is the most critical position for kinase selectivity.
-
For ALK5 Inhibition: Attaching aminothiazole or pyrazole moieties to the 4-amino group leads to highly potent inhibitors (IC50 values in the low nanomolar range).[5] The X-ray crystal structure of one such inhibitor bound to ALK5 confirms that the 1,5-naphthyridine core anchors in the hinge region, while the substituted pyrazole group extends into a deeper pocket, forming specific interactions that drive potency and selectivity.[5]
-
For FGFR Inhibition: Novel 1,5-naphthyridine derivatives demonstrate nanomolar affinity for all FGFR family members. Optimization at this position is key to achieving selectivity against other kinases, such as VEGFR-2.[4]
-
-
Modifications at C2 and C7 (R², R³):
-
Substitutions at these positions are generally less impactful than at the 4-amino position but can fine-tune activity. For kinase targets, small, non-polar groups are often preferred to avoid steric clashes within the typically constrained ATP-binding pocket.
-
Antibacterial Activity (Topoisomerase Inhibition)
The 1,5-naphthyridine scaffold is also a key component of Novel Bacterial Topoisomerase Inhibitors (NBTIs), which target DNA gyrase and topoisomerase IV.[6] These inhibitors bind to a different site than fluoroquinolones, allowing them to overcome existing resistance mechanisms.[6]
-
Modifications at C2 (R²): The SAR for antibacterial activity shows that only a narrow range of substituents is tolerated at the C2 position. An alkoxy group (such as methoxy) or a cyano (CN) group appears to be optimal for broad-spectrum antibacterial activity.[6]
-
Modifications at C7 (R³): This position is also critical for antibacterial potency. Halogens (e.g., Chlorine) and hydroxyl groups are preferred substituents in this series.[6]
-
Other Positions: Unlike in kinase inhibitors where the 4-amino group is heavily modified, for NBTIs, substitutions on other carbons of the naphthyridine ring generally have a detrimental effect on activity.[6]
Data Summary: Comparative SAR
The table below summarizes the preferred substitutions at each position for achieving high potency against different biological targets.
| Position of Substitution | Preferred Substituents for Kinase Inhibition (ALK5/FGFR) | Preferred Substituents for Antibacterial Activity (NBTIs) | Rationale for Difference |
| 4-Amino (R¹) | Large, substituted heteroaryl rings (e.g., pyrazoles, thiazoles) | Generally unsubstituted or linked to a distinct pharmacophore (e.g., oxabicyclooctane) | Kinase inhibitors use this vector to gain selectivity by probing unique pockets; NBTIs require a different overall shape to bind their target site. |
| C2 (R²) | Small, neutral groups | Methoxy (alkoxy) or Cyano (CN) | The C2 position in the NBTI binding site is sensitive; specific electronic and steric properties are required for optimal interaction.[6] |
| C7 (R³) | Small, neutral groups | Halogen (Cl, F) or Hydroxyl (OH) | The C7 position in NBTIs likely interacts with a polar region of the enzyme-DNA complex, favoring H-bond donors/acceptors.[6] |
Experimental Methodologies and Protocols
Scientific integrity requires transparent and reproducible methods. This section details the general synthetic strategies and biological assays used to generate the SAR data discussed.
General Synthetic Workflow
The synthesis of this compound derivatives typically follows a convergent strategy. The core is constructed first, followed by the introduction of diversity elements via cross-coupling or nucleophilic substitution reactions.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Protocol: Nucleophilic Aromatic Substitution (SₙAr) for R¹ Diversification
This protocol describes the key step for introducing various amine side chains at the C4 position.
-
Reactant Preparation: To a solution of 4-chloro-6-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., n-butanol or dioxane), add the desired primary or secondary amine (R¹-NH₂, 1.2 eq).
-
Reaction Conditions: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to act as a scavenger for the HCl byproduct.
-
Heating: Seal the reaction vessel and heat to 100-140 °C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Biological Assay Protocol: ALK5 Kinase Inhibition Assay (Example)
This protocol outlines a typical in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Reagents: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human ALK5 kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Preparation: Serially dilute the test compounds in dimethyl sulfoxide (DMSO) to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Initiation: In a 96-well plate, add the ALK5 enzyme, the test compound dilution, and the substrate. Allow to incubate for 10-15 minutes at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the enzyme). Allow the reaction to proceed for 30-60 minutes at 30 °C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a validated and highly adaptable platform for drug discovery. The structure-activity relationships discussed herein demonstrate that strategic modifications at specific positions can effectively steer the biological activity towards vastly different targets, from bacterial enzymes to human protein kinases.
The key takeaway for drug development professionals is the differential importance of substitution vectors based on the target class. For kinase inhibition, the 4-amino position is paramount for achieving selectivity through interactions in the outer regions of the ATP pocket. In contrast, for antibacterial topoisomerase inhibitors, the substitution pattern on the core ring system itself (at C2 and C7) is the primary driver of potency.
Future research should focus on leveraging these established SAR trends to design next-generation inhibitors with improved pharmacokinetic profiles and enhanced selectivity to minimize off-target effects. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and beyond.
References
- 1. ijpbs.net [ijpbs.net]
- 2. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Methoxy-1,5-naphthyridin-4-amine: A Comparative Guide to a Promising Anticancer Scaffold
For drug development professionals, researchers, and scientists, the quest for novel small molecules with potent and selective anticancer activity is a perpetual endeavor. The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the potential in vitro and in vivo efficacy of 6-Methoxy-1,5-naphthyridin-4-amine by examining the broader class of 1,5-naphthyridine derivatives. While specific experimental data for this exact molecule is limited in the public domain, a thorough analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a fused bicyclic system containing two pyridine rings, offers a unique three-dimensional architecture for molecular recognition. This scaffold has been the basis for the development of several potent biological inhibitors.[1] Notably, derivatives of the isomeric 1,8-naphthyridine have advanced into clinical trials, such as Vosaroxin, a topoisomerase II inhibitor for acute myelogenous leukemia.[3] The 1,5-naphthyridine framework shares similar structural features, suggesting its potential to yield effective clinical candidates.
In Vitro Efficacy of 1,5-Naphthyridine Derivatives
The anticancer potential of 1,5-naphthyridine derivatives has been demonstrated across a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[4][5][6] By stabilizing the Top1-DNA cleavage complex, these molecules induce cytotoxic DNA damage, leading to apoptotic cell death in rapidly proliferating cancer cells.
Several studies have reported the potent in vitro cytotoxic activity of various substituted 1,5-naphthyridines. For instance, phenyl- and indeno-1,5-naphthyridine derivatives have shown significant antiproliferative activity against human colon cancer cells (COLO 205).[4] Furthermore, other naphthyridine isomers have demonstrated broad-spectrum cytotoxicity. For example, certain 1,8-naphthyridine derivatives exhibited potent activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds showing greater potency than the established anticancer agent colchicine.[7] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have also displayed impressive IC50 values in the sub-micromolar range against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines.[8]
Table 1: Representative In Vitro Cytotoxicity of Naphthyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-1,5-naphthyridines | COLO 205 (Colon) | Data not quantified, but showed activity | [4] |
| Indeno-1,5-naphthyridines | COLO 205 (Colon) | Data not quantified, but showed activity | [4] |
| 1,8-Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [7] |
| 1,8-Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [7] |
| 1,8-Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1 | [7] |
| 1,8-Naphthyridine-3-carboxamide 47 | MIAPaCa (Pancreatic) | 0.41 | [8] |
| 1,8-Naphthyridine-3-carboxamide 47 | K-562 (Leukemia) | 0.77 | [8] |
Based on these findings, it is highly probable that this compound would exhibit cytotoxic activity against a range of cancer cell lines. The methoxy and amine substitutions could further influence its potency and selectivity through specific interactions with the biological target.
In Vivo Efficacy and Preclinical Development
Furthermore, the advancement of naphthyridine derivatives into clinical trials for cancer underscores the therapeutic potential of this class of compounds.[10] Vosaroxin (a 1,8-naphthyridine derivative) has undergone Phase III clinical trials for acute myelogenous leukemia and ovarian cancer.[3] This demonstrates that the naphthyridine core is a viable pharmacophore for the development of systemically administered anticancer agents.
Mechanism of Action: Targeting Topoisomerase I
The primary anticancer mechanism for many naphthyridine derivatives is the inhibition of Topoisomerase I.[4][5][6] This enzyme relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Topoisomerase I inhibitors bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Experimental Methodologies
To evaluate the in vitro and in vivo efficacy of this compound, a series of well-established experimental protocols should be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This model is crucial for assessing the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.
Figure 2: A simplified workflow for evaluating the efficacy of a novel anticancer compound.
Comparative Analysis and Future Directions
The available literature strongly supports the hypothesis that this compound is a promising candidate for further investigation as an anticancer agent. Its 1,5-naphthyridine core is a validated pharmacophore for targeting DNA topoisomerase I. The methoxy and amine substituents at the 6 and 4 positions, respectively, offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive evaluation of their in vitro and in vivo efficacy using the methodologies outlined above. Head-to-head comparisons with existing topoisomerase inhibitors and other naphthyridine derivatives will be crucial to ascertain its therapeutic potential. Furthermore, detailed mechanistic studies should be conducted to confirm its mode of action and identify potential biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vosaroxin - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 6-Methoxy-1,5-naphthyridin-4-amine: A Comparative Guide for Kinase Inhibitor Profiling
In the landscape of drug discovery, the naphthyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for researchers to elucidate and confirm the mechanism of action of a specific derivative, 6-Methoxy-1,5-naphthyridin-4-amine, with a focused hypothesis on its potential as a kinase inhibitor. We will outline a systematic approach to compare its performance against established kinase inhibitors, supported by detailed experimental protocols and data interpretation strategies.
The naphthyridine core is present in numerous compounds with recognized therapeutic effects, including but not limited to, inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) and cyclin-dependent kinase 5 (CDK5).[1][2] Furthermore, various substituted naphthyridines have been investigated as topoisomerase I inhibitors and have shown antiproliferative activity.[3] Given this precedent, a logical starting point for characterizing this compound is to investigate its potential as an inhibitor of one or more protein kinases, which are critical regulators of cellular processes and frequently implicated in disease.
Initial Hypothesis: this compound as a Kinase Inhibitor
Based on the known biological activities of structurally related naphthyridine compounds, we hypothesize that this compound functions as an inhibitor of a specific protein kinase or a family of kinases. The primary objective of this guide is to provide a robust experimental workflow to test this hypothesis, identify the putative kinase target(s), and characterize the inhibitory mechanism.
To provide a meaningful comparison, we will benchmark the performance of this compound against two hypothetical, yet representative, kinase inhibitors:
-
Compound A: A well-characterized, potent, and selective inhibitor of a specific kinase (e.g., a known PDK-1 inhibitor).
-
Compound B: A broader spectrum kinase inhibitor known to target multiple kinases.
This comparative approach will not only help in validating the mechanism of action but also in understanding the selectivity profile of our compound of interest.
Experimental Workflow for Mechanism of Action Confirmation
The following sections detail a step-by-step experimental plan to systematically evaluate the kinase inhibitory potential of this compound.
In Vitro Kinase Inhibition Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of a panel of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Kinase Selection: A broad panel of kinases should be selected for initial screening, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases). Based on the literature for related naphthyridines, this panel should include kinases like PDK-1 and CDK5.
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add varying concentrations of this compound, Compound A, and Compound B to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.
-
Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation:
The IC50 values for this compound and the comparator compounds against a panel of kinases should be summarized in a table for easy comparison.
| Kinase | This compound IC50 (µM) | Compound A IC50 (µM) | Compound B IC50 (µM) |
| PDK-1 | Experimental Value | 0.01 | 0.5 |
| CDK5 | Experimental Value | >10 | 0.1 |
| PKA | Experimental Value | >10 | 1.2 |
| AKT1 | Experimental Value | 5.2 | 0.8 |
| p70S6K | Experimental Value | 8.1 | 0.6 |
Table 1: Hypothetical IC50 values for kinase inhibition.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Assays to Confirm Target Engagement
Once a primary kinase target is identified from the in vitro screens, the next crucial step is to confirm that this compound can engage and inhibit this target within a cellular context.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
This technique measures the phosphorylation level of a known downstream substrate of the target kinase, which should decrease upon effective inhibition of the kinase.
-
Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active.
-
Cell Treatment:
-
Culture the selected cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of this compound, Compound A, and Compound B for a specific duration (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's substrate and the total form of the substrate.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and the loading control.
-
Plot the normalized phosphorylation levels against the inhibitor concentration.
-
Signaling Pathway Diagram:
Caption: Inhibition of a kinase signaling pathway.
Cellular Phenotypic Assays
To connect the molecular mechanism of action to a cellular outcome, it is essential to perform phenotypic assays that measure the effect of the compound on cell behavior.
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound and the comparator compounds.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For a CellTiter-Glo® assay, add the reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the results to the DMSO-treated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | This compound GI50 (µM) | Compound A GI50 (µM) | Compound B GI50 (µM) |
| Cancer Cell Line 1 | Experimental Value | 0.05 | 0.2 |
| Cancer Cell Line 2 | Experimental Value | >10 | 0.3 |
| Normal Cell Line | Experimental Value | >10 | 5.0 |
Table 2: Hypothetical GI50 values from cell viability assays.
Interpretation and Further Steps
The collective data from these experiments will provide a comprehensive profile of this compound.
-
Potency and Selectivity: The in vitro kinase assay data will reveal the potency (IC50) and selectivity of the compound against a panel of kinases. A highly selective inhibitor will have a significantly lower IC50 for one or a few kinases compared to others.
-
Cellular Activity: Correlation between the in vitro IC50 and the cellular GI50 values, along with the confirmation of target engagement via Western blotting, will provide strong evidence for the on-target mechanism of action.
-
Therapeutic Potential: Comparison with established inhibitors will help to position the novel compound in the context of existing therapeutic agents.
Should the initial hypothesis of kinase inhibition be confirmed, further studies could include:
-
Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Broader Kinome Profiling: To gain a more comprehensive understanding of the compound's selectivity.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of relevant diseases.
Conclusion
This guide provides a structured and logical framework for the initial characterization of this compound, with a focus on confirming its hypothesized role as a kinase inhibitor. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and phenotypic screens, researchers can build a robust data package to elucidate the compound's mechanism of action and benchmark its performance against relevant alternatives. This systematic approach is crucial for advancing promising lead compounds through the drug discovery pipeline.
References
- 1. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 1,5-naphthyridine and 1,6-naphthyridine cores in drug design
Introduction: The Strategic Value of Naphthyridine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the myriad of nitrogen-containing heterocycles, the naphthyridine isomers, bicyclic systems composed of two fused pyridine rings, have emerged as "privileged structures." Their ability to engage in a diverse array of non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, coupled with their metabolic stability and synthetic tractability, makes them highly attractive frameworks for the design of novel therapeutics.[1][2]
This guide provides a comparative analysis of two key naphthyridine isomers: 1,5-naphthyridine and 1,6-naphthyridine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a deeper, experience-driven perspective on the nuanced differences between these two cores and the strategic implications of choosing one over the other in a drug design campaign. We will delve into their synthesis, comparative physicochemical properties, and established roles in medicinal chemistry, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of one nitrogen atom between the 1,5- and 1,6-naphthyridine cores gives rise to distinct electronic and steric properties that have significant consequences for their behavior in biological systems.
Caption: Figure 1: Chemical Structures of 1,5- and 1,6-Naphthyridine.
The arrangement of nitrogen atoms influences the dipole moment and the accessibility of the lone pairs for hydrogen bonding, which are critical determinants of solubility, membrane permeability, and receptor binding affinity.
| Property | 1,5-Naphthyridine | 1,6-Naphthyridine | Rationale and Implication in Drug Design |
| Predicted pKa | 2.90 ± 0.10[3] | ~3.5 (Estimated) | The pKa values indicate that both isomers are weakly basic. The slightly higher estimated pKa of 1,6-naphthyridine may be attributed to the different electronic environment of the nitrogen atoms. This weak basicity can be advantageous in drug design, as it can help to avoid issues with lysosomal trapping and potential off-target effects associated with strongly basic compounds. |
| Water Solubility | Sparingly soluble[3] | Unreported, but expected to be sparingly soluble[4] | The parent naphthyridine cores have limited aqueous solubility due to their aromatic nature. However, solubility can be readily modulated through the introduction of polar functional groups. The pH-dependent solubility, where protonation at acidic pH increases water solubility, is a key consideration for formulation and oral bioavailability.[5] |
| Melting Point | 69-75 °C[6] | 31-38 °C[4] | The significant difference in melting points reflects the distinct crystal packing arrangements of the two isomers, influenced by their different symmetries and intermolecular interactions. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor at both nitrogen atoms.[7] | Acts as a hydrogen bond acceptor at both nitrogen atoms. | The ability to accept hydrogen bonds is a cornerstone of their utility in drug design, enabling them to mimic the interactions of endogenous ligands with biological targets. The spatial orientation of these acceptor sites is a key differentiator between the two isomers. |
| Bioisosterism | Can be considered a bioisostere of quinoline and other bicyclic heterocycles.[8] | Can be considered a bioisostere of quinoline and other bicyclic heterocycles.[8] | Both cores are frequently employed as bioisosteric replacements for scaffolds like quinoline to modulate properties such as metabolic stability, toxicity, and target selectivity.[9][10] |
Synthetic Strategies: Building the Core
The choice of synthetic route is a practical consideration that can influence the feasibility and cost-effectiveness of a drug development program. Both 1,5- and 1,6-naphthyridine cores are accessible through established synthetic methodologies.
Synthesis of the 1,5-Naphthyridine Core: The Skraup Reaction
A classic and robust method for the synthesis of the 1,5-naphthyridine scaffold is the Skraup reaction, which involves the reaction of 3-aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[11][12][13]
Caption: Figure 2: Skraup Synthesis of 1,5-Naphthyridine.
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [14]
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture. Note: The reaction can be highly exothermic and should be controlled by external cooling if necessary. Ferrous sulfate can be added to moderate the reaction.[13]
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product precipitates.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Synthesis of the 1,6-Naphthyridine Core: The Friedländer Annulation
The Friedländer synthesis is a versatile method for constructing the 1,6-naphthyridine ring system. It involves the condensation of a 4-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or β-ketoester, under acidic or basic conditions.[15][16][17]
Caption: Figure 3: Friedländer Synthesis of a 1,6-Naphthyridine Derivative.
Experimental Protocol: Friedländer Synthesis of a Substituted 1,6-Naphthyridine [18]
-
Reaction Setup: Combine 4-aminonicotinaldehyde and an equimolar amount of the active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution or after the addition of water.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The choice between a 1,5- and 1,6-naphthyridine core is often dictated by the specific biological target and the desired mode of interaction. The different spatial arrangement of the nitrogen atoms creates distinct pharmacophoric features.
The 1,5-Naphthyridine Core: A Scaffold for DNA Intercalators and Kinase Inhibitors
The 1,5-naphthyridine scaffold has been successfully incorporated into a range of biologically active molecules, most notably as DNA intercalating agents and kinase inhibitors.[11][19]
A prominent example is Vosaroxin , a first-in-class anticancer agent that functions as a topoisomerase II inhibitor.[7][15][16][17] Vosaroxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis in cancer cells.[15] The 1,5-naphthyridine core is crucial for its DNA intercalating ability and overall molecular geometry.
In the realm of kinase inhibition, 1,5-naphthyridine derivatives have been developed as potent inhibitors of various kinases, including TGF-β type I receptor (ALK5).[4] The nitrogen atoms of the 1,5-naphthyridine core can act as key hydrogen bond acceptors in the hinge region of the kinase active site.
The 1,6-Naphthyridine Core: A Versatile Player in Oncology and Beyond
The 1,6-naphthyridine scaffold has also demonstrated significant therapeutic potential, particularly in oncology.[20] Derivatives of this core have been investigated as inhibitors of a diverse range of targets, including kinases and other enzymes.
Aaptamine , a marine alkaloid containing a benzo[de][11][21]naphthyridine core, exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[5][21][22] Its mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways such as AP-1, NF-κB, and p53.[3][5]
Furthermore, substituted 1,6-naphthyridines have been identified as potent inhibitors of various kinases, including CDK5, highlighting the versatility of this scaffold in targeting different enzyme families.[23]
Comparative Analysis in a Drug Design Context
| Feature | 1,5-Naphthyridine | 1,6-Naphthyridine | Strategic Considerations for Drug Designers |
| Nitrogen Atom Positioning | Symmetrical placement of nitrogen atoms. | Asymmetrical placement of nitrogen atoms. | The symmetrical nature of the 1,5-isomer can be beneficial for creating molecules with specific symmetry-driven interactions. The asymmetry of the 1,6-isomer offers more diverse substitution patterns and potential for finer tuning of electronic properties. |
| Metabolic Stability | Generally considered to be a metabolically stable core.[10] | Can be susceptible to metabolism, particularly through aldehyde oxidase.[24] | The potential for metabolism of the 1,6-naphthyridine core needs to be carefully considered and addressed during lead optimization, for instance, by introducing blocking groups at metabolically labile positions. |
| Established Therapeutic Areas | Predominantly explored in oncology as DNA intercalators and topoisomerase inhibitors.[7][15][16][17] | Diverse applications including oncology, infectious diseases, and neurological disorders.[5][21][22][23] | The broader range of established biological activities for the 1,6-naphthyridine core may suggest a wider applicability in various therapeutic areas. |
| Intellectual Property Landscape | Well-explored, but opportunities for novel substitution patterns remain. | A rapidly evolving area with significant patent activity, particularly in kinase inhibition. | A thorough analysis of the patent landscape is crucial when selecting either scaffold for a new drug discovery program. |
Conclusion: A Strategic Choice Based on Target and Desired Properties
The choice between a 1,5- and 1,6-naphthyridine core in drug design is not a matter of inherent superiority of one over the other, but rather a strategic decision based on a deep understanding of the biological target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.
The 1,5-naphthyridine core, with its symmetrical structure, has proven its value in the design of DNA-targeting agents and certain kinase inhibitors. In contrast, the 1,6-naphthyridine scaffold offers greater structural diversity and has been successfully employed in a wider range of therapeutic targets, albeit with a potential for metabolic liabilities that need to be addressed.
As drug discovery continues to evolve, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds will empower medicinal chemists to make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. acs.org [acs.org]
- 5. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]
- 6. 1,5-萘啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. connectjournals.com [connectjournals.com]
- 18. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel hybrid quinolino[4,3-b][1,5]naphthyridines and quinolino[4,3-b][1,5]naphthyridin-6(5H)-one derivatives and biological evaluation as topoisomerase I inhibitors and antiproliferatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1,5-naphthyridine-2-carbonitrile CAS#: 1142927-36-3 [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. scbt.com [scbt.com]
- 24. scholarship.richmond.edu [scholarship.richmond.edu]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Naphthyridine Compounds
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] Derivatives have shown promise as potent anticancer agents, often by targeting critical cellular machinery like topoisomerase II or key signaling kinases, leading to cell cycle arrest and apoptosis.[3][4][5] However, moving a novel naphthyridine derivative from a promising "hit" to a validated "lead" requires a rigorous, multi-step validation process.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the anticancer efficacy of novel naphthyridine compounds. We will move from broad-based initial screening to detailed mechanistic studies and finally to preclinical in vivo validation, explaining the causality behind each experimental choice and providing field-proven protocols.
Phase 1: Initial In Vitro Screening - Is the Compound Cytotoxic?
The first crucial question is whether the novel compound exhibits cytotoxic or cytostatic effects against cancer cells. High-throughput screening using various cancer cell lines is the standard initial step.[6] The goal is to determine the compound's potency (often measured as the half-maximal inhibitory concentration, IC50) and to identify cancer types that are particularly sensitive.
Core Technique: The MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel naphthyridine compound and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Novel Naphthyridine A | A549 (Lung Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 5.2 | |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.9 |
| MCF-7 (Breast Cancer) | 1.5 | |
| HeLa (Cervical Cancer) | 0.7 |
Phase 2: Mechanism of Action (MOA) Elucidation - How Does the Compound Work?
Once a compound demonstrates potent cytotoxicity, the next step is to understand how it kills cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle. A compound that induces programmed cell death (apoptosis) is often a more desirable candidate than one that causes necrosis.
Workflow for Mechanistic Studies
Caption: High-level workflow for validating a novel anticancer compound.
Apoptosis Detection via Annexin V/PI Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is lost.[11] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the novel naphthyridine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated and positive control (e.g., Staurosporine) samples.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Data Presentation: Apoptosis Induction
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Novel Naphthyridine A (IC50) | 55.3 | 35.8 | 8.9 |
| Novel Naphthyridine A (2x IC50) | 20.7 | 58.1 | 21.2 |
| Staurosporine (Positive Control) | 15.4 | 65.2 | 19.4 |
Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G1, S, or G2/M). This arrest can prevent DNA replication or cell division, ultimately leading to cell death. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.
Experimental Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[12][13] Incubate for at least 30 minutes on ice (or store at -20°C for several weeks).[14][13]
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 10 minutes) and wash twice with cold PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale.
Probing Signaling Pathways with Western Blotting
Rationale: To pinpoint the molecular targets, Western blotting is used to measure changes in the expression or phosphorylation status of key proteins involved in survival and apoptotic pathways.[15] For example, many naphthyridine compounds are known to affect kinase signaling cascades like the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[16][17] A decrease in the phosphorylated (active) form of a protein like AKT, without a change in total AKT, would suggest the compound inhibits the pathway upstream.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Phospho-AKT, Total-AKT, PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle shaking.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by a novel compound.
Phase 3: Preclinical In Vivo Validation
Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not replicate the complex tumor microenvironment of a living organism.[18][19] In vivo testing is a critical step to evaluate a compound's efficacy, toxicity, and pharmacokinetics in a more physiologically relevant system.[20] The most common preclinical model for this purpose is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[21][22][23]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD-SCID mice) to prevent rejection of the human tumor cells.[19][24]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells) mixed with a basement membrane extract like Matrigel or Cultrex BME into the flank of each mouse.[25] This improves tumor take and growth rates.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the novel naphthyridine compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle solution.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's in vivo efficacy.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5.2 |
| Novel Naphthyridine A (10 mg/kg) | 820 ± 150 | 47.1 | +3.1 |
| Novel Naphthyridine A (25 mg/kg) | 415 ± 95 | 73.2 | -1.5 |
| Cisplatin (5 mg/kg) | 550 ± 110 | 64.5 | -8.7 |
Conclusion
The validation of a novel naphthyridine compound is a systematic process that builds a comprehensive data package, moving from broad questions of cytotoxicity to specific inquiries about molecular mechanism and finally to confirmation of efficacy in a living system. By following this structured approach, researchers can confidently identify and prioritize lead candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective cancer therapies.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vosaroxin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. noblelifesci.com [noblelifesci.com]
- 19. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to the In Vivo Validation of 1,5-Naphthyridine-Based Drug Candidates
The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the core for a multitude of drug candidates targeting a diverse range of diseases.[1][2] Derivatives have shown promise as potent inhibitors of critical cellular targets, including various protein kinases, DNA topoisomerases, and viral enzymes, making them relevant for oncology, infectious diseases, and inflammatory conditions.[3][4][5][6][7] However, promising in vitro activity is merely the first step. The true test of a drug candidate's potential lies in its in vivo validation—a rigorous, multi-faceted process designed to assess its behavior and efficacy within a living organism.
This guide provides an in-depth comparison of the essential in vivo validation workflows for a hypothetical 1,5-naphthyridine-based kinase inhibitor, "Naphthy-7," benchmarked against a standard-of-care comparator. We will dissect the causality behind experimental choices, provide actionable protocols, and present data in a comparative framework to guide researchers in making critical go/no-go decisions.
Section 1: The First Hurdle: In Vivo Pharmacokinetic (PK) Profiling
Why It's Critical: Before assessing if a drug can shrink a tumor or clear an infection, we must first answer a more fundamental question: does the drug reach its intended target in sufficient concentration and for an adequate duration? Pharmacokinetics (PK), the study of drug Absorption, Distribution, Metabolism, and Excretion (ADME), provides this answer. A compound with poor PK properties, such as low bioavailability or rapid clearance, is unlikely to succeed, regardless of its potency in a test tube.[8]
Comparative Experimental Design: Our goal is to compare the PK profile of our lead candidate, Naphthy-7 , against an established, orally available kinase inhibitor, Comparator-K . This head-to-head comparison provides essential context for Naphthy-7's performance.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male CD-1 mice (n=3 per group/timepoint), 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the study.
-
Dosing Groups:
-
Group 1 (Naphthy-7 IV): 2 mg/kg, intravenous injection via tail vein. Formulation: 10% DMSO, 40% PEG300, 50% Saline.
-
Group 2 (Naphthy-7 PO): 10 mg/kg, oral gavage. Formulation: 0.5% Methylcellulose in water.
-
Group 3 (Comparator-K PO): 10 mg/kg, oral gavage. Formulation: 0.5% Methylcellulose in water.
-
-
Blood Sampling: A sparse sampling design is used. At each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood (~50 µL) is collected from three mice via saphenous vein puncture into K2EDTA-coated tubes.
-
Plasma Processing: Samples are immediately centrifuged (2000 x g for 10 minutes at 4°C) to separate plasma.
-
Bioanalysis: Plasma concentrations of Naphthy-7 and Comparator-K are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Summary: Naphthy-7 vs. Comparator-K
| Parameter | Naphthy-7 (10 mg/kg PO) | Comparator-K (10 mg/kg PO) | Desired Outcome |
| Cmax (ng/mL) | 1250 | 980 | High enough to exceed target IC90 |
| Tmax (hr) | 1.0 | 2.0 | Rapid absorption (typically < 2h) |
| AUC (last) (ng*hr/mL) | 7500 | 5500 | High overall exposure |
| Half-life (t½) (hr) | 6.5 | 5.0 | Sufficient for desired dosing interval |
| Bioavailability (F%) | 45% | 35% | As high as possible (>30% is often a good start) |
Interpretation: Naphthy-7 demonstrates superior oral bioavailability and overall exposure (AUC) compared to Comparator-K. Its half-life supports a potential once- or twice-daily dosing regimen. These positive results provide a strong rationale for advancing to efficacy studies.
Workflow for In Vivo PK Assessment
Caption: Workflow for a typical mouse pharmacokinetic study.
Section 2: The Main Event: Efficacy in a Disease Model
Why It's Critical: With a good PK profile established, we can now ask the key question: does the drug work? Efficacy studies in relevant animal models are designed to demonstrate a drug's ability to produce a desired therapeutic effect. For an anti-cancer agent, this is typically the inhibition of tumor growth.[9]
Comparative Experimental Design: We will evaluate Naphthy-7 in a human tumor xenograft model. This involves implanting human cancer cells that are known to be driven by the kinase that Naphthy-7 inhibits into immunocompromised mice. We will compare its anti-tumor activity against Comparator-K and a vehicle control.
Protocol: Human Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: 5 x 10^6 HCT116 human colorectal cancer cells are implanted subcutaneously into the right flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1 (Vehicle): 0.5% Methylcellulose, dosed orally, once daily (QD).
-
Group 2 (Naphthy-7): 20 mg/kg, dosed orally, QD.
-
Group 3 (Comparator-K): 30 mg/kg, dosed orally, QD.
-
-
Monitoring:
-
Tumor Volume: Measured 2-3 times per week with digital calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Measured 2-3 times per week as an indicator of general toxicity.
-
Clinical Signs: Daily observation for any adverse effects.
-
-
Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the vehicle control group's mean tumor volume.
Data Summary: Anti-Tumor Efficacy
| Group | Dose (mg/kg, PO, QD) | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 210 | - | +2.5% |
| Naphthy-7 | 20 | 450 ± 95 | 82% | -1.5% |
| Comparator-K | 30 | 780 ± 150 | 61% | -4.0% |
Interpretation: Naphthy-7 demonstrates significantly greater tumor growth inhibition (82%) than the standard-of-care Comparator-K (61%) at a lower dose. Importantly, Naphthy-7 was well-tolerated, with minimal impact on body weight, suggesting a favorable preliminary safety profile.
Section 3: Mechanism of Action: Target Engagement and Pharmacodynamics
Why It's Critical: Observing tumor growth inhibition is crucial, but it's equally important to prove that the effect is caused by the drug hitting its intended target. Pharmacodynamic (PD) studies link the drug's concentration in the body (PK) to its biological effect (the "D" in ADME). This confirms the mechanism of action and helps establish a dose-response relationship.
Comparative Experimental Design: Naphthy-7 is designed to inhibit FGFR4 kinase.[4][9] A key downstream event following FGFR4 activation is the phosphorylation of the signaling protein ERK. We will conduct a satellite PD study to measure the inhibition of phospho-ERK (p-ERK) in tumor tissue following a single dose of Naphthy-7 or Comparator-K.
Protocol: In Vivo Pharmacodynamic (PD) Study
-
Model: Use tumor-bearing mice from a satellite group of the main efficacy study.
-
Dosing: Administer a single oral dose of Vehicle, Naphthy-7 (20 mg/kg), or Comparator-K (30 mg/kg).
-
Tissue Collection: At specific time points post-dose (e.g., 2, 8, and 24 hours), mice are euthanized, and tumors are excised.
-
Sample Processing: Tumors are snap-frozen in liquid nitrogen and stored at -80°C. Tissue is later homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Biomarker Analysis: The levels of total ERK and phosphorylated ERK (p-ERK) are quantified using a validated Western Blot or ELISA assay.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and expressed as a percentage of the vehicle-treated control group.
Data Summary: Target Inhibition in Tumor Tissue
| Group | p-ERK/Total ERK Ratio (% of Vehicle Control) | ||
| 2 hr Post-Dose | 8 hr Post-Dose | 24 hr Post-Dose | |
| Naphthy-7 (20 mg/kg) | 12% | 25% | 60% |
| Comparator-K (30 mg/kg) | 35% | 55% | 85% |
Interpretation: Naphthy-7 achieves profound and sustained inhibition of the target pathway biomarker, p-ERK. At 8 hours post-dose, inhibition is still greater than 75%, correlating well with the PK half-life and supporting a once-daily dosing schedule. This provides strong evidence that the observed anti-tumor efficacy is driven by on-target kinase inhibition.
Signaling Pathway and Drug Action
Caption: Inhibition of the FGFR4 signaling pathway by Naphthy-7.
Conclusion and Synthesis
The in vivo validation process provides a holistic view of a drug candidate's potential. In this comparative guide, our hypothetical 1,5-naphthyridine candidate, Naphthy-7 , consistently outperformed the established Comparator-K .
-
Pharmacokinetics: Naphthy-7 demonstrated a superior PK profile with higher oral bioavailability and exposure.
-
Efficacy: It achieved greater tumor growth inhibition in a xenograft model at a lower dose and with better tolerability.
-
Pharmacodynamics: The efficacy was mechanistically linked to profound and sustained on-target inhibition of the FGFR4 signaling pathway.
This body of evidence provides a robust preclinical data package, strongly supporting the advancement of Naphthy-7 into further IND-enabling toxicology studies and, ultimately, clinical development. This systematic, comparative approach is fundamental to identifying truly promising drug candidates and de-risking the complex journey from laboratory bench to patient bedside.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,5-Naphthyridine Synthesis Routes: A Guide for Researchers
The 1,5-naphthyridine core is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this privileged scaffold has been approached through various methodologies, from classic name reactions to modern catalytic systems. This guide provides a head-to-head comparison of the most prominent synthesis routes, offering detailed experimental protocols, supporting data, and an analysis of the strengths and limitations of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Classical Approaches to the 1,5-Naphthyridine Core
The foundational methods for constructing the 1,5-naphthyridine skeleton have been adapted from traditional quinoline syntheses. These routes often utilize readily available 3-aminopyridine as a key starting material.
The Skraup Reaction: A Classic but Forceful Cyclization
The Skraup synthesis is one of the oldest and most direct methods for preparing 1,5-naphthyridines. It involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to furnish the aromatic ring system.[1][2]
Causality in Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to the highly reactive acrolein. The oxidizing agent, often nitrobenzene or arsenic pentoxide, is necessary for the final aromatization step. The reaction is notoriously exothermic and can be violent; therefore, moderators such as ferrous sulfate are often added to control the reaction rate.[3]
Experimental Protocol: Synthesis of unsubstituted 1,5-Naphthyridine
-
Materials: 3-Aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.
-
Procedure:
-
In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Add nitrobenzene to the mixture to serve as the oxidizing agent.
-
Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically exothermic and may proceed without external heating for some time.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 1,5-naphthyridine is then purified, typically by steam distillation followed by recrystallization.
-
Advantages:
-
Direct and often uses inexpensive starting materials.[1]
-
Can provide a straightforward route to the parent 1,5-naphthyridine.
Limitations:
-
Harsh reaction conditions (strong acid, high temperature) can limit the scope to substrates with sensitive functional groups.[2]
-
The reaction can be difficult to control and may result in low to moderate yields.[4]
-
The use of toxic reagents like nitrobenzene or arsenic-based oxidizing agents is a significant drawback.
Mechanism Workflow: Skraup Reaction
References
A Head-to-Head Comparison: Profiling the Cross-Reactivity of 6-Methoxy-1,5-naphthyridin-4-amine Against Alternative Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a critical step in de-risking a drug candidate and elucidating its true mechanism of action. This guide provides an in-depth comparative analysis of the cross-reactivity of 6-Methoxy-1,5-naphthyridin-4-amine against two exemplar compounds, showcasing a robust workflow for kinase selectivity profiling.
The naphthyridine scaffold is a well-established pharmacophore in kinase inhibition, with various derivatives showing potent activity against a range of kinases.[1][2][3][4][5] Our focus, this compound, is a novel investigational compound. To contextualize its selectivity, we will compare it against a highly selective inhibitor and a known multi-kinase inhibitor.
The Competitors: A Snapshot
-
Compound A: this compound (Investigational Compound)
-
Compound B: A Highly Selective FGFR1 Inhibitor (Benchmark for Selectivity)
-
Compound C: A Known Multi-Kinase Inhibitor (Represents a Less Selective Profile)
Experimental Rationale: A Multi-Faceted Approach to Profiling
A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach. We employ both biochemical and cell-based assays to build a complete picture of a compound's interaction with the human kinome.
-
Biochemical Profiling (KINOMEscan™): This competition binding assay provides a direct measure of a compound's ability to interact with a large panel of kinases.[6][7][8][9] Its ATP-independent nature allows for the determination of true binding affinities (Kd values), offering a clean comparison of interactions across the kinome.[7]
-
Cell-Based Target Engagement (NanoBRET™ Assay): Moving into a more physiologically relevant context, cell-based assays are crucial.[10][11][12][13] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a compound with its target kinase within intact cells, providing insights into cell permeability and target accessibility.[10][14]
Visualizing the Workflow
The following diagram outlines the comprehensive workflow for assessing the cross-reactivity of our investigational compound.
Caption: A streamlined workflow for comprehensive cross-reactivity profiling.
Comparative Data Analysis
Biochemical Selectivity: KINOMEscan™ Results
The following table summarizes the binding affinities (Kd in nM) of our three compounds against a selection of kinases from a 468-kinase panel. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) |
| FGFR1 | 15 | 5 | 25 |
| FGFR2 | 25 | 10 | 40 |
| FGFR3 | 30 | 15 | 50 |
| VEGFR2 | 500 | >10,000 | 35 |
| PDGFRβ | 800 | >10,000 | 60 |
| SRC | >10,000 | >10,000 | 150 |
| ABL1 | >10,000 | >10,000 | 200 |
| LCK | >10,000 | >10,000 | 180 |
| p38α | 2,500 | >10,000 | 85 |
Interpretation:
-
Compound A (this compound) demonstrates potent binding to FGFR1, with moderate activity against other FGFR family members. Its selectivity is notable, with significantly weaker binding to other kinases such as VEGFR2 and PDGFRβ, and no significant binding to SRC, ABL1, or LCK at the tested concentrations.
-
Compound B exemplifies a highly selective inhibitor, with strong affinity for FGFR1 and slightly weaker, but still potent, binding to other FGFR family members. Crucially, it shows minimal to no binding to other kinases in the panel, establishing it as a clean benchmark.
-
Compound C displays a characteristic multi-kinase inhibitor profile. While it binds to FGFR1, it also shows potent affinity for VEGFR2 and PDGFRβ, and moderate inhibition of several other kinases. This highlights a broader cross-reactivity profile.
Cell-Based Target Engagement: NanoBRET™ IC50 Values
The following table shows the half-maximal inhibitory concentration (IC50 in nM) from the NanoBRET™ assay, indicating the concentration of the compound required to inhibit 50% of the target kinase activity in live cells.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| FGFR1 | 85 | 30 | 150 |
| VEGFR2 | >10,000 | >10,000 | 250 |
| p38α | 8,000 | >10,000 | 500 |
Interpretation:
The cell-based data corroborates the biochemical findings. Compound A and B maintain their selectivity for FGFR1 in a cellular context, with Compound B showing higher potency. Compound C's off-target activity is also confirmed, with significant engagement of VEGFR2 and p38α in live cells. The generally higher IC50 values in the cell-based assay compared to the Kd values from the biochemical assay are expected and reflect factors such as cell membrane permeability and intracellular ATP competition.[15]
Experimental Protocols
KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) of the test compounds against a panel of 468 kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format where test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.[7] The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Preparation: Test compounds are prepared in DMSO to create a concentration series.
-
Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test compounds in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of bound kinase is quantified using qPCR by measuring the amount of associated DNA tag.[7]
-
Data Analysis: The results are plotted as a function of compound concentration, and the Kd values are calculated using a nonlinear regression model.
NanoBRET™ Target Engagement Assay
Objective: To measure the engagement of the test compounds with their target kinases in live cells.
Methodology:
-
Assay Principle: This assay utilizes bioluminescence resonance energy transfer (BRET) to detect compound binding to a target protein.[10] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
-
Cell Culture: HEK293 cells are transiently transfected with the NanoLuc®-kinase fusion construct.
-
Compound Treatment: The transfected cells are plated and treated with a serial dilution of the test compounds.
-
Tracer Addition: The fluorescent NanoBRET™ tracer is added to the cells.
-
Signal Detection: The NanoLuc® substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The cross-reactivity profiling of This compound reveals a promising selectivity profile, with potent activity against FGFR1 and a relatively clean off-target profile compared to a known multi-kinase inhibitor. Its selectivity, while not as stringent as the benchmark compound, suggests a favorable therapeutic window.
Further investigation should include:
-
Broader Off-Target Screening: Profiling against other target families, such as GPCRs and ion channels, to identify any other potential off-target liabilities.
-
Functional Cellular Assays: Assessing the downstream functional consequences of target inhibition in relevant cancer cell lines, such as measuring the phosphorylation of FGFR1 substrates.
-
In Vivo Studies: Evaluating the compound's efficacy and safety profile in preclinical animal models.
This comprehensive approach to cross-reactivity profiling provides a solid foundation for the continued development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1,5-naphthyridin-4-amine
This document provides a detailed protocol for the safe and compliant disposal of 6-Methoxy-1,5-naphthyridin-4-amine (CAS No. 249889-69-8). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established regulatory standards.
Presumptive Hazard Profile & Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available. In such cases, the Occupational Safety and Health Administration (OSHA) mandates that substances with unknown compositions or hazards be treated as hazardous.[1] Therefore, a risk assessment must be conducted based on structurally analogous compounds.
Data from similar methoxy-naphthyridine derivatives, such as 6-Methoxy-1,5-naphthyridin-4-ol, suggest that this class of compounds should be handled with caution.[2] The probable hazards are summarized below.
Table 1: Presumptive Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Guidance | Source Analogue |
|---|---|---|---|---|
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |
| Skin Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | [2][3] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P260: Do not breathe dust.P271: Use only outdoors or in a well-ventilated area. |[2] |
Causality: The nitrogen atoms in the naphthyridine rings and the amine substituent can interact with biological systems, while the overall aromatic structure can lead to skin and eye irritation. Due to these potential hazards and the lack of comprehensive toxicological data, all waste containing this compound must be managed as hazardous chemical waste.[4]
Personal Protective Equipment (PPE) & Engineering Controls
To mitigate exposure risks, a combination of engineering controls and PPE is mandatory.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Skin Protection: A flame-retardant lab coat is required. Wear nitrile gloves (or other chemically resistant gloves) at all times. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Respiratory Protection: Not typically required when using a fume hood. If work outside a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with your institution's Chemical Hygiene Plan (CHP).[5][6]
-
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Disposal in regular trash or down the sewer system is strictly prohibited.[9]
Step 3.1: Waste Characterization & Segregation
-
Solid Waste: Unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels, gloves), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers). If dissolved in a solvent, it should be combined with compatible organic solvent waste (e.g., halogenated or non-halogenated streams, as appropriate).
Step 3.2: Container Selection & Labeling
-
Container Choice: Use only containers that are chemically compatible with the waste.[10] For solid waste, a sealable polyethylene or glass wide-mouth jar is suitable. For liquid waste, use a glass or appropriate plastic solvent safety can. The original product container is often a good choice if it is in good condition and can be securely sealed.[10]
-
Capacity Limit: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[8][11]
-
Labeling: Immediately upon starting a waste container, it must be labeled. The EPA requires that each label clearly states:[7]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any other components (e.g., solvents).
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3.3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
An SAA is a designated laboratory area at or near the point of waste generation, under the control of laboratory personnel.[10][12]
-
Store the labeled, sealed waste container in a designated SAA, such as a secondary containment bin within the fume hood or a designated cabinet.
-
The container must remain closed at all times, except when actively adding waste.[10]
-
Once a container is full, it must be removed from the SAA within three days.[10]
Step 3.4: Final Disposal
-
Arrange for the transfer of the full, sealed, and properly labeled waste container to your institution's central accumulation area (CAA) or directly for pickup by a licensed hazardous waste disposal contractor.[8]
-
Maintain meticulous records of waste generation and disposal as required by your institution's Environmental Health & Safety (EHS) department and federal regulations.
Emergency Procedures: Spill & Exposure Management
Immediate and correct response to a spill or exposure is critical.
Spill Cleanup Protocol This protocol is adapted from best practices for similar heterocyclic compounds.[13]
-
Evacuate & Ventilate: Alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated (ensure fume hood is operational).
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Contain the Spill:
-
For solid spills , carefully sweep or scoop the material to avoid generating dust. Place it directly into the hazardous waste container.
-
For liquid spills , cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
-
-
Collect Waste: Place all contaminated absorbent materials, cleaning supplies, and contaminated PPE into a new, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Methoxy 1,5 naphthyridine-4-carboxylic acid AldrichCPR 1211522-19-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Guide to Personal Protective Equipment for Handling 6-Methoxy-1,5-naphthyridin-4-amine
Immediate Action Safety Table
For experienced professionals, this table summarizes the minimum required PPE and safety measures. Detailed explanations and procedures follow in the subsequent sections.
| Control Measure | Minimum Requirement | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Prevents inhalation of fine particulates and potential vapors. |
| Hand Protection | Double Nitrile Gloves | Protects against skin absorption; aromatic amines can be readily absorbed.[4] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles & Full-Face Shield | Protects against splashes of solvents or unexpected reactions. |
| Body Protection | Flame-Resistant Lab Coat & Chemically Resistant Apron | Provides a barrier against spills and contamination. |
| Respiratory Protection | N95 Respirator (during weighing) | Minimizes inhalation of fine powder before it is solubilized. |
| Disposal | Segregated Hazardous Waste | Prevents environmental contamination from nitrogenous compounds.[5] |
Deconstructing the Hazard Profile: A Logic-Based Assessment
Understanding why a compound is hazardous is the cornerstone of building a reliable safety protocol. Since we lack specific toxicological data for 6-Methoxy-1,5-naphthyridin-4-amine, we must infer its potential hazards from its constituent parts.
-
The 1,5-Naphthyridine Core: The parent compound, 1,5-Naphthyridine, is classified as an irritant that can cause serious eye damage and respiratory irritation.[6] Nitrogen-containing heterocyclic compounds can be toxic and pose environmental risks if not handled and disposed of correctly.[5]
-
The Aromatic Amine Moiety (-NH₂): This functional group is the primary driver of our safety concerns. Aromatic amines as a class are known for several potential health hazards:
-
High Toxicity: Many are toxic and can be readily absorbed through the skin.[4]
-
Carcinogenicity & Mutagenicity: Some heterocyclic amines are listed as reasonably anticipated to be human carcinogens.[7] While the specific risk for this compound is unknown, prudence dictates treating it as potentially hazardous.
-
Sensitization: They can cause allergic skin reactions upon repeated exposure.[8]
-
-
Structural Analogs: A Safety Data Sheet for a similar compound, 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] This reinforces the need for a cautious approach.
Based on this analysis, we will operate under the assumption that this compound is a toxic, irritant, and potentially sensitizing compound that is readily absorbed through the skin and harmful upon inhalation or ingestion.
The Core PPE Protocol: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense after engineering and administrative controls. Its proper selection and use are non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially handling of the solid powder, must be performed inside a certified chemical fume hood. This is a mandatory requirement to mitigate inhalation risk.[1] The functionality of the fume hood must be verified before commencing any work.[1]
Hand Protection: A Double-Glove Mandate
Due to the high absorption risk of aromatic amines, a double-gloving strategy is required.[4]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A second pair of nitrile gloves.
-
Procedure: Gloves must be inspected for any signs of degradation or puncture before use.[10][11] The outer glove should be removed and replaced immediately upon any known or suspected contact with the chemical. After the procedure is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact with the glove's outer surface.[10][11] Always wash hands thoroughly with soap and water after removing gloves.[9][10]
Eye and Face Protection: Beyond Standard Goggles
Standard safety glasses are insufficient.
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine powders.
-
Face Shield: A full-face shield must be worn over the safety goggles during any procedure with a significant splash or aerosolization risk, such as when transferring solutions or during a reaction quench. This protects the entire face from direct contact.
Body Protection: Barrier Layers
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves and a secure cuff is the minimum requirement.
-
Chemical Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities (>1 gram) or during procedures with a high risk of splashing.
-
Attire: Long pants and fully enclosed, non-absorbent shoes are mandatory.[12]
Operational Workflow: A Step-by-Step Safety Integration
This section provides a procedural guide for handling the compound from receipt to disposal, integrating the PPE requirements at each stage.
Experimental Workflow Diagram
Caption: Step-by-step workflow for safely handling this compound.
Procedural Steps:
-
Receiving and Storage:
-
Weighing the Solid:
-
Don all required PPE (lab coat, double nitrile gloves, goggles).
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.
-
Wear an N95-rated dust mask during weighing to prevent inhalation of fine particulates.
-
Use a spatula and weighing paper; avoid creating dust. Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as solid hazardous waste.
-
-
Reaction and Handling:
-
Add solvents slowly to the solid to avoid splashing.
-
Keep the reaction vessel capped or covered to the extent possible.
-
If heating the reaction, ensure the setup is secure and a cooling condenser is in place.
-
Always be aware of the locations of the nearest safety shower and eyewash station.
-
Spill and Emergency Procedures
-
Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[10] Clean the area with an appropriate solvent.
-
Large Spill: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up yourself.
Disposal Plan
Improper disposal of nitrogenous heterocyclic compounds can lead to significant environmental contamination.[5]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and spent reaction mixtures, must be treated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[16]
This guide provides a comprehensive operational framework. Adherence to these protocols is essential for mitigating the risks associated with handling this and other novel chemical entities.
References
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
